Product packaging for Barnidipine Hydrochloride(Cat. No.:CAS No. 104757-53-1)

Barnidipine Hydrochloride

Katalognummer: B122961
CAS-Nummer: 104757-53-1
Molekulargewicht: 528.0 g/mol
InChI-Schlüssel: XEMPUKIZUCIZEY-YSCHMLPRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Barnidipine Hydrochloride is a dihydropyridine-class calcium antagonist used in cardiovascular research . It functions as a potent and selective blocker of L-type calcium channels, exhibiting high affinity for vascular smooth muscle cells . Its primary mechanism of action is the reduction of peripheral vascular resistance through vasodilation, making it a valuable tool for studying hypertension mechanisms and potential treatments . A key research advantage is its slow onset and long duration of action, attributed to high lipophilicity enabling gradual interaction with channel receptors . This provides sustained pharmacological effect in experimental models. Unlike some calcium channel blockers, Barnidipine's vascular selectivity minimizes effects on cardiac contractility and avoids reflex tachycardia . Research indicates potential renal applications; it may increase renal blood flow by dilating afferent arterioles, supporting investigation for renal parenchymal hypertension . The compound is metabolized primarily by the CYP3A enzyme family into pharmacologically inactive metabolites . This compound is for research use in studying calcium signaling, vascular tone regulation, and developing antihypertensive therapies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H30ClN3O6 B122961 Barnidipine Hydrochloride CAS No. 104757-53-1

Eigenschaften

IUPAC Name

5-O-[(3S)-1-benzylpyrrolidin-3-yl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O6.ClH/c1-17-23(26(31)35-3)25(20-10-7-11-21(14-20)30(33)34)24(18(2)28-17)27(32)36-22-12-13-29(16-22)15-19-8-5-4-6-9-19;/h4-11,14,22,25,28H,12-13,15-16H2,1-3H3;1H/t22-,25-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMPUKIZUCIZEY-YSCHMLPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC2CCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C([C@@H](C(=C(N1)C)C(=O)O[C@H]2CCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30ClN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8048654
Record name Barnidipine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

528.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104757-53-1
Record name Barnidipine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104757-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Barnidipine hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104757531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Barnidipine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-(3'S,4S)-Methyl 1-(phenylmethyl)-3-pyrrolidinyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BARNIDIPINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LZ6R3AEM1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Barnidipine Hydrochloride in Vascular Smooth Muscle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barnidipine (B1667753) hydrochloride, a third-generation dihydropyridine (B1217469) calcium channel blocker, exerts its antihypertensive effects primarily through the potent and selective inhibition of L-type voltage-gated calcium channels in vascular smooth muscle cells.[1][2][3][4] This technical guide delineates the molecular mechanism of action of barnidipine, detailing its interaction with the α1c subunit of the L-type calcium channel. The document summarizes key quantitative data on its binding affinity and potency, provides an overview of essential experimental protocols for its characterization, and visualizes the core signaling pathways and experimental workflows. Barnidipine's high lipophilicity contributes to its gradual onset and long duration of action, which clinically translates to effective 24-hour blood pressure control with a low incidence of reflex tachycardia.[1][4]

Introduction

Barnidipine hydrochloride is a stereochemically pure enantiomer that demonstrates high affinity and selectivity for L-type calcium channels located in the vascular smooth muscle.[1][3] Its primary therapeutic application is in the management of essential hypertension.[4] By blocking the influx of extracellular calcium into vascular smooth muscle cells, barnidipine induces vasodilation, leading to a reduction in peripheral vascular resistance and, consequently, a lowering of blood pressure.[2] A distinguishing feature of barnidipine is its high lipophilicity, which influences its pharmacokinetic and pharmacodynamic profile, contributing to a slow onset and sustained action.[1] This guide provides a detailed examination of its mechanism of action at the molecular and cellular levels.

Molecular Mechanism of Action

The principal mechanism of action of this compound is the blockade of L-type voltage-gated calcium channels in vascular smooth muscle cells.[2] These channels are crucial for the regulation of vascular tone.

2.1. Interaction with L-type Calcium Channels

L-type calcium channels in vascular smooth muscle are heteromultimeric proteins, with the α1c subunit forming the pore through which calcium ions pass. Dihydropyridines, including barnidipine, are known to bind to a specific receptor site on the α1c subunit. Barnidipine exhibits a high affinity for the inactivated state of the channel, a characteristic that enhances its potency in depolarized vascular smooth muscle cells.[5][6][7] This voltage-dependent action contributes to its vascular selectivity.

2.2. Signaling Pathway

The binding of barnidipine to the L-type calcium channel inhibits the influx of extracellular Ca²⁺ into the vascular smooth muscle cell. This reduction in intracellular free calcium concentration is the pivotal event leading to vasodilation. The downstream signaling cascade is as follows:

  • Reduced Intracellular Calcium: The blockade of L-type calcium channels directly lowers the concentration of cytosolic Ca²⁺.

  • Decreased Calmodulin Activation: With less available Ca²⁺, the formation of Ca²⁺-Calmodulin complexes is reduced.

  • Inhibition of Myosin Light Chain Kinase (MLCK): The Ca²⁺-Calmodulin complex is a necessary activator of MLCK. Reduced complex formation leads to decreased MLCK activity.

  • Reduced Myosin Light Chain Phosphorylation: With lower MLCK activity, the phosphorylation of the regulatory light chain of myosin is diminished.

  • Inhibition of Cross-Bridge Cycling: The dephosphorylated myosin light chain prevents the interaction of myosin heads with actin filaments.

  • Vascular Smooth Muscle Relaxation: The inhibition of actin-myosin cross-bridge cycling results in the relaxation of the vascular smooth muscle, leading to vasodilation and a decrease in blood pressure.

cluster_inhibition Barnidipine Barnidipine L_type_Ca_Channel L-type Ca²⁺ Channel (α1c subunit) Barnidipine->L_type_Ca_Channel Binds and inhibits Ca_influx Extracellular Ca²⁺ Influx Barnidipine->Ca_influx Blocks Intracellular_Ca [Ca²⁺]i Ca_influx->Intracellular_Ca Decreases Calmodulin Calmodulin Intracellular_Ca->Calmodulin Binds to Ca_Calmodulin Ca²⁺-Calmodulin Complex Intracellular_Ca->Ca_Calmodulin Reduces formation MLCK_inactive MLCK (inactive) Ca_Calmodulin->MLCK_inactive Activates MLCK_active MLCK (active) Ca_Calmodulin->MLCK_active Reduces activation Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_active->Myosin_LC_P Reduces phosphorylation Actin_Myosin Actin-Myosin Interaction Myosin_LC_P->Actin_Myosin Promotes Myosin_LC_P->Actin_Myosin Inhibits Contraction Vasoconstriction Actin_Myosin->Contraction Leads to Relaxation Vasodilation Actin_Myosin->Relaxation Leads to

Caption: Signaling pathway of barnidipine in vascular smooth muscle.

Quantitative Data

The potency and affinity of barnidipine for L-type calcium channels have been quantified in various experimental models.

ParameterValueSpeciesTissue/Cell TypeExperimental ConditionReference
Binding Affinity (Ki)
Ki for [³H]nitrendipine binding sites0.21 nM[8][9]
Potency (EC50/IC50)
EC50 (L-type Ca²⁺ current)80 nMRatVentricular CardiomyocytesHolding potential: -80 mV[5][6]
EC50 (L-type Ca²⁺ current)6 nMRatVentricular CardiomyocytesHolding potential: -40 mV[5][6]
IC50 (Aortic ring relaxation)Similar to A7r5 cellsRatAortic RingsDepolarizing conditions[7]
IC50 (L-type Ca²⁺ current)Similar to aortic ringsRatA7r5 Vascular Smooth Muscle CellsDepolarizing conditions[7]
Dissociation Constant (Kd)
Apparent Kd (inactivated state)4 nMRatVentricular Cardiomyocytes[5]
Apparent Kd (resting state)74 nMRatVentricular Cardiomyocytes[5]

Experimental Protocols

The characterization of barnidipine's mechanism of action relies on several key in vitro experimental techniques.

4.1. Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in isolated vascular smooth muscle cells.

  • Objective: To quantify the inhibitory effect of barnidipine on L-type Ca²⁺ currents.

  • Methodology:

    • Cell Preparation: Vascular smooth muscle cells (e.g., A7r5 cell line or freshly dissociated from arteries) are cultured on glass coverslips.

    • Recording Setup: A glass micropipette filled with an internal solution is pressed against a single cell to form a high-resistance (gigaohm) seal. The cell membrane under the pipette is then ruptured to achieve the whole-cell configuration.

    • Voltage Clamp: The membrane potential is clamped at a holding potential (e.g., -80 mV) to keep the channels in a resting state. Depolarizing voltage steps (e.g., to 0 mV) are applied to activate the L-type Ca²⁺ channels, and the resulting inward Ca²⁺ current is recorded.

    • Drug Application: Barnidipine is applied to the bath solution at varying concentrations. The effect on the Ca²⁺ current is measured at different holding potentials (e.g., -80 mV and -40 mV) to assess voltage-dependency.

    • Data Analysis: The peak inward current is measured before and after drug application to determine the percentage of inhibition. Concentration-response curves are generated to calculate the EC50 value.

cluster_prep Preparation cluster_recording Recording cluster_experiment Experiment cluster_analysis Analysis Cell_Culture Culture VSMCs on coverslip Giga_Seal Form Gigaohm Seal Cell_Culture->Giga_Seal Pipette_Prep Prepare micropipette with internal solution Pipette_Prep->Giga_Seal Whole_Cell Rupture membrane for whole-cell configuration Giga_Seal->Whole_Cell Voltage_Clamp Apply voltage clamp protocol (holding and depolarizing potentials) Whole_Cell->Voltage_Clamp Record_Current Record baseline L-type Ca²⁺ current Voltage_Clamp->Record_Current Apply_Barnidipine Apply Barnidipine (various concentrations) Record_Current->Apply_Barnidipine Record_Post_Drug Record Ca²⁺ current in presence of Barnidipine Apply_Barnidipine->Record_Post_Drug Analyze_Inhibition Calculate % inhibition Record_Post_Drug->Analyze_Inhibition Generate_Curve Generate concentration-response curve Analyze_Inhibition->Generate_Curve Calculate_EC50 Determine EC50 Generate_Curve->Calculate_EC50 cluster_prep Preparation cluster_setup Setup cluster_experiment Experiment cluster_analysis Analysis Excise_Aorta Excise thoracic aorta Cut_Rings Cut into rings Excise_Aorta->Cut_Rings Mount_Rings Mount rings in organ bath Cut_Rings->Mount_Rings Equilibrate Equilibrate under tension Mount_Rings->Equilibrate Pre_contract Induce contraction (e.g., high K⁺) Equilibrate->Pre_contract Add_Barnidipine Add cumulative concentrations of Barnidipine Pre_contract->Add_Barnidipine Record_Relaxation Record relaxation response Add_Barnidipine->Record_Relaxation Generate_Curve Generate concentration-response curve Record_Relaxation->Generate_Curve Calculate_IC50 Determine IC50 Generate_Curve->Calculate_IC50

References

The Synthesis and Chiral Resolution of Barnidipine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Barnidipine (B1667753) hydrochloride is a potent, long-acting dihydropyridine (B1217469) calcium channel blocker utilized in the management of hypertension. Its therapeutic efficacy is intrinsically linked to its specific stereochemistry, with the (3'S, 4S)-enantiomer being the most active and longest-acting isomer. This technical guide provides an in-depth overview of the synthesis pathway of barnidipine hydrochloride, with a particular focus on its critical chiral resolution step. Detailed experimental protocols, quantitative data, and visual representations of the synthetic and mechanistic pathways are presented to support research and development in this area.

I. Synthetic Pathway of this compound

The synthesis of this compound is a multi-step process that involves the construction of the dihydropyridine core, followed by esterification and chiral resolution to isolate the desired enantiomer. A common and efficient synthetic route is outlined below.

Logical Flow of this compound Synthesis

G A 3-Hydroxypropionitrile (B137533) + Diketene (B1670635) B Compound VI (Acetoacetylated intermediate) A->B Acetoacetylation C m-Nitrobenzaldehyde + Compound VI B->C D Compound VII (Knoevenagel condensation product) C->D Knoevenagel Condensation E Compound VII + Methyl β-aminocrotonate D->E F Compound VIII (Racemic dihydropyridine ester) E->F Hantzsch Dihydropyridine Synthesis G Hydrolysis of Compound VIII F->G H Compound IX (Racemic dihydropyridine carboxylic acid) G->H Strong Base I Chiral Resolution of Compound IX H->I J Compound X ((S)-dihydropyridine carboxylic acid) I->J Chiral Organic Base K Compound X + (S)-1-Benzylpyrrolidin-3-ol J->K L Compound XI ((3'S,4S)-Barnidipine) K->L Esterification M HCl Salt Formation L->M N This compound (XII) M->N In HCl solution

Caption: A high-level overview of the synthetic route to this compound.

II. Quantitative Data Summary

The following table summarizes the reported yields for each key step in the synthesis of this compound. These values are indicative and may vary based on specific reaction conditions and scale.

Step No.ReactionStarting MaterialsProductReported Yield (%)Reference
1Acetoacetylation3-Hydroxypropionitrile, DiketeneCompound VI54[1]
2Knoevenagel Condensationm-Nitrobenzaldehyde, Compound VICompound VII80.8[1]
3Hantzsch Dihydropyridine SynthesisCompound VII, Methyl β-aminocrotonateCompound VIII--
4HydrolysisCompound VIIICompound IX76.5[2]
5Chiral ResolutionCompound IXCompound X75.3[2]
6 & 7Esterification & Salt FormationCompound X, (S)-1-Benzylpyrrolidin-3-olThis compound (XII)65.5 (two steps)[3]

III. Detailed Experimental Protocols

The following protocols are based on published methodologies and provide a detailed guide for the key transformations in the synthesis of this compound.

Step 1: Synthesis of Compound VI
  • Reaction: Acetoacetylation of 3-hydroxypropionitrile with diketene.

  • Procedure: To a dry 500 mL single-necked flask, add 3-hydroxypropionitrile (117g, 1.648 mol) and triethylamine (B128534) (4g). Heat the mixture to 80°C. Slowly add diketene (159.0g, 1.892 mol) dropwise. After the addition is complete, continue stirring for over 6 hours. Remove the low boiling point substances by evaporation to obtain Compound VI (137g, 54% yield) as a reddish-brown oily substance.[1][3]

Step 2: Synthesis of Compound VII
  • Reaction: Knoevenagel condensation of m-nitrobenzaldehyde with Compound VI.

  • Procedure: In a dry 2000 mL single-necked flask, combine m-nitrobenzaldehyde (67.5g, 0.447 mol), Compound VI (69.3g, 0.447 mol), ammonium (B1175870) acetate (B1210297) (5g), and isopropanol (B130326) (318g). Stir the mixture at room temperature for 15 hours. A significant amount of white solid will form during the reaction. After the reaction is complete, filter the mixture to collect the white solid, which is Compound VII (104g, 80.8% yield).[1]

Step 3: Synthesis of Compound VIII (Racemic Dihydropyridine Ester)
  • Reaction: Hantzsch dihydropyridine synthesis from Compound VII and methyl β-aminocrotonate.

  • Procedure: A mixture of Compound VII (74.9g, 0.26 mol), methyl β-aminocrotonate (30g, 0.26 mol), and methanol (B129727) (180 ml) is refluxed for 2 hours to yield Compound VIII.[1]

Step 4: Synthesis of Compound IX (Racemic Dihydropyridine Carboxylic Acid)
  • Reaction: Hydrolysis of the ester group of Compound VIII.

  • Procedure: Add Compound VIII (38.5g, 0.1 mol) to a mixed solution of sodium hydroxide (B78521) (12g), water (300 ml), and ethylene (B1197577) glycol dimethyl ether (150 ml). Stir the mixture for 2 hours until the solution becomes clear. Dilute the reaction mixture with 200 ml of water. Acidify the aqueous layer to a pH of 3 with a 10% hydrochloric acid solution. A large amount of white solid will precipitate. Filter and dry the solid to obtain Compound IX (25.4g, 76.5% yield) as a light yellow solid.[2]

Step 5: Chiral Resolution of Compound IX to obtain Compound X
  • Reaction: Diastereomeric salt formation with a chiral resolving agent.

  • Procedure: Dissolve Compound IX (20.1g, 0.06 mol) and cinchonine (B1669041) (17.6g, 0.06 mol) in hot dimethylformamide (72 ml). Add water (48 ml) and heat to dissolve the solids completely. Allow the solution to cool to room temperature and stand for 24 hours. Filter the mixture to obtain the diastereomeric salt (15g). Dissolve this salt in a solution of 35% sodium hydroxide (3 ml) and water (55 ml). Extract the aqueous phase with dichloromethane (B109758) (2 x 50 ml). Acidify the aqueous phase with concentrated hydrochloric acid (3 ml) to precipitate the desired enantiomer. Filter and dry the solid to obtain Compound X (7.5g, 75.3% yield).[2]

Step 6: Synthesis of Compound XI ((3'S,4S)-Barnidipine)
  • Reaction: Esterification of Compound X with (S)-1-benzylpyrrolidin-3-ol.

  • Procedure: In a 250 mL three-necked flask, dissolve Compound X (6.6g, 0.02 mol) in dichloromethane (88 ml). Cool the solution to 0°C and add phosphorus pentachloride (5.2g) in portions, maintaining the temperature between 0°C and 2°C. After the addition, continue stirring at this temperature for 1 hour. Cool the reaction mixture to below -15°C and slowly add a solution of (S)-1-benzylpyrrolidin-3-ol (3.6g) while keeping the temperature below -15°C. After stirring for 3 hours, wash the reaction solution successively with a 5% sodium carbonate solution and water. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain Compound XI.[3]

Step 7: Synthesis of this compound (XII)
  • Reaction: Formation of the hydrochloride salt.

  • Procedure: Dissolve Compound XI in a suitable solvent and add a solution of hydrogen chloride. The reaction is typically carried out at a temperature between 15°C and 50°C for 0.5 to 10 hours to yield this compound. The combined yield for steps 6 and 7 is reported to be 65.5%.[2][3]

IV. Mechanism of Action: L-type Calcium Channel Blockade

Barnidipine exerts its antihypertensive effects by acting as a calcium channel blocker. It selectively inhibits the influx of calcium ions through L-type voltage-gated calcium channels in vascular smooth muscle cells.[4] This leads to vasodilation and a reduction in peripheral vascular resistance, ultimately lowering blood pressure.

Signaling Pathway of Barnidipine's Action

G cluster_0 Normal Physiological Pathway cluster_1 Barnidipine Intervention A Depolarization of Vascular Smooth Muscle Cell B Opening of L-type Voltage-Gated Ca2+ Channels A->B C Influx of Extracellular Ca2+ B->C K Blockade of L-type Ca2+ Channels D Increased Intracellular [Ca2+] C->D E Ca2+ binds to Calmodulin D->E F Activation of Myosin Light Chain Kinase (MLCK) E->F G Phosphorylation of Myosin Light Chains F->G H Muscle Contraction (Vasoconstriction) G->H I Increased Blood Pressure H->I J Barnidipine J->K L Inhibition of Ca2+ Influx K->L M Reduced Intracellular [Ca2+] L->M N Decreased MLCK Activity M->N O Vasodilation N->O P Decreased Blood Pressure O->P

Caption: Mechanism of action of Barnidipine as an L-type calcium channel blocker.

V. Chiral Resolution: Isolating the Active Enantiomer

Barnidipine has two chiral centers, resulting in four possible stereoisomers. The (3'S, 4S) enantiomer is the therapeutically active component. Therefore, an efficient chiral resolution step is paramount in the manufacturing process. The resolution is typically performed on the racemic carboxylic acid intermediate (Compound IX) using a chiral base.

Workflow for Chiral Resolution

G A Racemic Carboxylic Acid (Compound IX) (R-enantiomer + S-enantiomer) B Addition of Chiral Resolving Agent (e.g., Cinchonine) A->B C Formation of Diastereomeric Salts (R-acid:Chiral Base and S-acid:Chiral Base) B->C D Fractional Crystallization (Exploiting different solubilities) C->D E Separation of Diastereomeric Salt Crystals (e.g., S-acid:Chiral Base salt crystallizes out) D->E H Mother Liquor containing the (R)-enantiomer D->H F Liberation of the Enantiomerically Pure Carboxylic Acid E->F G Desired (S)-Enantiomer (Compound X) F->G

Caption: Experimental workflow for the chiral resolution of the carboxylic acid intermediate.

The choice of resolving agent and crystallization solvent is critical for achieving high enantiomeric excess. Cinchona alkaloids, such as cinchonine and quinidine, have been successfully employed for this purpose.[5] An alternative, though less efficient, method involves the resolution of the final diastereomeric mixture of barnidipine using L-(-)-malic acid.[2]

VI. Conclusion

The synthesis of this compound is a well-established process, with the chiral resolution of the carboxylic acid intermediate being a pivotal step to ensure the therapeutic efficacy of the final drug product. This guide provides a comprehensive overview of the synthetic pathway, including detailed experimental protocols and quantitative data, to aid researchers and professionals in the field of drug development. The provided diagrams offer a clear visual representation of the chemical transformations and the drug's mechanism of action, facilitating a deeper understanding of this important antihypertensive agent.

References

A Technical Guide to the Stereoisomers of Barnidipine Hydrochloride and Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barnidipine (B1667753) hydrochloride is a potent, long-acting dihydropyridine (B1217469) (DHP) calcium channel blocker utilized in the management of hypertension.[1][2][3] A key feature of its molecular structure is the presence of two chiral centers, giving rise to four distinct stereoisomers. This technical guide provides an in-depth analysis of these stereoisomers, detailing their synthesis, separation, and, most critically, their differential biological activities. The clinical formulation of barnidipine contains a single optical isomer, the (+)-(3'S,4S) enantiomer, which has been identified as the most potent and longest-acting of the four.[1][2][3][4] This document will explore the pharmacological basis for this stereoselectivity, presenting quantitative data, detailed experimental protocols, and visual diagrams to elucidate the structure-activity relationship of barnidipine's stereoisomers.

Introduction to Barnidipine Hydrochloride

Barnidipine is a third-generation L-type calcium channel antagonist characterized by its high vascular selectivity and lipophilicity.[2][4][5] These properties contribute to its gradual onset of action, long duration of effect, and a low incidence of reflex tachycardia, making it an effective once-daily treatment for mild to moderate hypertension.[1][2][4][5] The mechanism of action involves the inhibition of calcium ion influx through voltage-gated L-type calcium channels in vascular smooth muscle cells, leading to peripheral vasodilation and a subsequent reduction in blood pressure.[2][3]

The barnidipine molecule possesses two asymmetric carbon atoms: one at the C-4 position of the dihydropyridine ring and another at the C-3' position of the pyrrolidine (B122466) ring.[6] This results in the potential for four stereoisomers:

  • (+)-(3'S,4S)-barnidipine

  • (3'R,4R)-barnidipine

  • (3'R,4S)-barnidipine

  • (3'S,4R)-barnidipine

Clinical preparations of barnidipine exclusively use the (+)-(3'S,4S) isomer, a decision rooted in its superior pharmacological profile compared to the other three isomers.[4][5][7]

Stereoselectivity and Biological Activity

The therapeutic efficacy of barnidipine is predominantly attributed to the (3'S,4S) isomer. Studies have consistently demonstrated significant differences in the vasodilatory and antihypertensive activities among the four enantiomers, highlighting the critical role of stereochemistry in its pharmacological action.

In Vitro Vasodilatory Activity

The primary measure of barnidipine's efficacy is its ability to relax vascular smooth muscle. In vitro studies on isolated guinea pig aorta, contracted by high potassium chloride (KCl) concentrations, have established a clear order of potency for the stereoisomers. The (3'S,4S) isomer is markedly more potent than the others.[6]

The established order of potency is: (3'S,4S) > (3'R,4R) ≈ (3'R,4S) > (3'S,4R) [6]

The potency ratio between the most active isomer, (3'S,4S)-barnidipine, and the least active, the (3'S,4R) enantiomer, was found to be 118, indicating a high degree of stereoselectivity.[6]

In Vivo Antihypertensive Activity

In vivo experiments in animal models, such as anesthetized coronary-perfused dogs and spontaneously hypertensive rats (SHR), corroborate the in vitro findings.[6][8] When administered intravenously, (3'S,4S)-barnidipine produces a more potent and sustained reduction in mean arterial pressure compared to its racemic mixture and other isomers.[8]

While the order of potency in vivo generally aligns with in vitro results, the potency ratio can differ. For instance, in anesthetized dogs, the potency ratio between (3'S,4S)-barnidipine and the (3'S,4R) enantiomer for increasing coronary blood flow was 15.[6] Furthermore, the (3'S,4S) isomer exhibits a slower onset and a significantly longer duration of action, a characteristic attributed to its high lipophilicity and strong, lasting binding to L-type calcium channels.[2][6]

Receptor Binding Affinity

The molecular basis for the differential activity lies in the stereoselective interaction with the L-type calcium channel. Competitive binding assays using radiolabeled dihydropyridines, such as [3H]nitrendipine, are employed to determine the binding affinity (Ki) of each isomer. Barnidipine demonstrates a high affinity for these binding sites, with the clinically used formulation having a Ki value of 0.21 nmol/L.[4][5][9] This high affinity of the (3'S,4S) isomer for the receptor's binding pocket explains its superior potency as a calcium channel blocker.

Data Presentation: Comparative Biological Activity

The quantitative differences in the biological activity of barnidipine stereoisomers are summarized below.

Table 1: Comparative Vasodilatory Activity of Barnidipine Stereoisomers in Guinea Pig Aorta

Stereoisomer Configuration Relative Potency Ratio
Barnidipine (3'S, 4S) 118
Isomer 2 (3'R, 4R) ~10-15
Isomer 3 (3'R, 4S) ~10-15
Isomer 4 (3'S, 4R) 1

(Data derived from in vitro studies on KCl-induced contractions[6])

Table 2: Comparative In Vivo Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)

Compound Dose for Equivalent MAP Reduction Relative Potency vs. Amlodipine (B1666008)
Barnidipine (3'S,4S) 3, 10, 30 µg/kg ~30x
Racemic Barnidipine 10, 30, 100 µg/kg ~10x
Amlodipine 100, 300, 1000 µg/kg 1x

(Data derived from intravenous administration studies in conscious SHR[8])

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the stereoisomers of barnidipine.

Protocol for Chiral Separation of Barnidipine Stereoisomers

The separation of barnidipine enantiomers is crucial for studying their individual properties. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method.

Objective: To resolve the four stereoisomers of barnidipine from a racemic or diastereomeric mixture.

Materials and Equipment:

  • HPLC system with a UV-Vis detector.

  • Chiral stationary phase column (e.g., polysaccharide-based like Chiralpak AD-H).

  • Mobile Phase Solvents: n-hexane, isopropanol (B130326) (IPA), diethylamine (B46881) (DEA) (HPLC grade).

  • Barnidipine stereoisomer mixture.

  • Standard laboratory glassware and filtration apparatus.

Methodology:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane, isopropanol, and diethylamine in a specific ratio (e.g., 80:20:0.1, v/v/v). The exact ratio should be optimized for best resolution.[10]

  • Sample Preparation: Accurately weigh and dissolve the barnidipine mixture in the mobile phase to a final concentration of approximately 10-20 µg/mL. Filter the solution through a 0.45 µm syringe filter.[10]

  • HPLC System Setup:

    • Install and equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.[10]

    • Set the column oven temperature (e.g., 25°C).[10]

    • Set the UV detector to an appropriate wavelength for dihydropyridines (e.g., 238 nm).[11][12]

  • Analysis: Inject a fixed volume (e.g., 10 µL) of the sample solution.[10] Record the chromatogram for a sufficient duration to allow the elution of all four isomers.

  • Data Interpretation: Identify the peaks corresponding to each stereoisomer based on their retention times. The resolution (Rs) between adjacent peaks should be calculated to ensure adequate separation (Rs > 1.5 is ideal).

Protocol for In Vitro Vasodilatory Activity Assay

This assay quantifies the potency of each stereoisomer in relaxing pre-contracted vascular tissue.

Objective: To determine the concentration-response curve and calculate the IC50 value for each barnidipine isomer on isolated guinea pig aorta.

Materials and Equipment:

  • Isolated tissue bath system with force-displacement transducers.

  • Physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O2 / 5% CO2.

  • Potassium chloride (KCl) for inducing contraction.

  • Stock solutions of each barnidipine stereoisomer.

  • Male guinea pigs.

Methodology:

  • Tissue Preparation: Euthanize a guinea pig and dissect the thoracic aorta. Cut the aorta into rings (2-3 mm).

  • Mounting: Suspend the aortic rings in the tissue baths containing physiological salt solution maintained at 37°C. Attach one end to a fixed holder and the other to a force transducer.

  • Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a resting tension of ~1.5-2.0 g, replacing the bath solution every 15-20 minutes.

  • Contraction: Induce a sustained contraction by adding a high concentration of KCl (e.g., 40-80 mM) to the bath.[6][13]

  • Drug Addition: Once the contraction has stabilized, add the barnidipine isomers in a cumulative, concentration-dependent manner. Allow the tissue to reach a steady-state response at each concentration before adding the next.

  • Data Analysis: Record the relaxation response at each concentration as a percentage of the maximal KCl-induced contraction. Plot the concentration-response curves and calculate the IC50 (concentration causing 50% relaxation) for each isomer.

Visualizations: Pathways and Workflows

Mechanism of Action

The following diagram illustrates the signaling pathway through which barnidipine exerts its vasodilatory effect.

Barnidipine_MoA extracellular Extracellular Space membrane Ca_in Ca²⁺ intracellular Intracellular Space Ca_out Ca²⁺ L_type_channel L-Type Ca²⁺ Channel Ca_out->L_type_channel Influx Contraction Vascular Smooth Muscle Contraction Ca_in->Contraction Triggers Barnidipine Barnidipine (3'S,4S Isomer) Barnidipine->L_type_channel Binds & Inhibits L_type_channel->Ca_in Relaxation Vasodilation (Relaxation) L_type_channel->Relaxation Inhibition Leads to

Caption: Mechanism of action of (3'S,4S)-Barnidipine.

Experimental Workflow

This diagram outlines the process from a stereoisomeric mixture to the determination of biological activity.

Experimental_Workflow cluster_isomers start Barnidipine Stereoisomeric Mixture separation Chiral HPLC Separation start->separation iso1 (3'S,4S) Isomer separation->iso1 iso2 (3'R,4R) Isomer separation->iso2 iso3 (3'R,4S) Isomer separation->iso3 iso4 (3'S,4R) Isomer separation->iso4 invitro In Vitro Assay (Aortic Ring Relaxation) iso1->invitro invivo In Vivo Assay (SHR Blood Pressure) iso1->invivo binding Receptor Binding Assay ([3H]nitrendipine) iso1->binding iso2->invitro iso2->invivo iso2->binding iso3->invitro iso3->invivo iso3->binding iso4->invitro iso4->invivo iso4->binding data Comparative Data Analysis (Potency, Efficacy, Affinity) invitro->data invivo->data binding->data Stereoisomer_Relationship Barnidipine Barnidipine C4 Chiral Center C-4 (Dihydropyridine) Barnidipine->C4 C3_prime Chiral Center C-3' (Pyrrolidine) Barnidipine->C3_prime SS (4S, 3'S) Clinically Used C4->SS S RR (4R, 3'R) C4->RR R RS (4S, 3'R) C4->RS S SR (4R, 3'S) C4->SR R C3_prime->SS S C3_prime->RR R C3_prime->RS R C3_prime->SR S

References

The Pharmacological Profile of Barnidipine: A Deep Dive into its Receptor Binding and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barnidipine (B1667753) is a third-generation dihydropyridine (B1217469) L-type calcium channel blocker renowned for its potent and long-lasting antihypertensive effects.[1] As a single (3'S, 4S) enantiomer, it exhibits a high degree of pharmacological selectivity.[2] This technical guide provides an in-depth exploration of the pharmacological profile of barnidipine, with a focus on its receptor binding affinity, mechanism of action, and the experimental methodologies used for its characterization.

Pharmacological Profile

Barnidipine's primary mechanism of action is the blockade of L-type calcium channels, leading to vasodilation and a reduction in blood pressure.[3] Its high lipophilicity contributes to a slow onset and long duration of action, allowing for once-daily dosing.[2] A key characteristic of barnidipine is its high vasoselectivity, resulting in potent antihypertensive effects with a minimal impact on cardiac contractility and a lack of reflex tachycardia.[1][4]

Mechanism of Action

Barnidipine is a potent antagonist of voltage-gated L-type calcium channels, exhibiting high affinity for the dihydropyridine binding site on the α1c subunit.[3] By binding to these channels, predominantly in vascular smooth muscle cells, barnidipine inhibits the influx of extracellular calcium ions. This reduction in intracellular calcium concentration prevents the activation of calmodulin and myosin light chain kinase, ultimately leading to smooth muscle relaxation and vasodilation. This vasodilation of peripheral arterioles lowers total peripheral resistance, resulting in a decrease in blood pressure.[3]

Barnidipine also demonstrates a voltage-dependent and state-dependent interaction with L-type calcium channels, showing a higher affinity for the inactivated state of the channel.[5] This property may contribute to its sustained and potent effects.

Beyond its primary action on L-type calcium channels, studies have indicated that barnidipine also interacts with other types of calcium channels. It has been shown to significantly block N-type and P/Q-type calcium channels, which may contribute to its overall pharmacological profile.[6] Furthermore, barnidipine exhibits activity against certain T-type calcium channel subtypes, specifically Cav3.1 (α1G) and Cav3.2 (α1H), while not affecting Cav3.3 (α1I).[7] This broader spectrum of activity on different calcium channel subtypes may underlie some of its unique clinical properties.

Quantitative Data: Receptor Binding and Functional Assays

The following tables summarize the key quantitative data regarding the binding affinity and functional inhibition of barnidipine on various calcium channel subtypes.

Table 1: L-Type Calcium Channel Binding Affinity and Functional Inhibition of Barnidipine

TargetPreparationAssay TypeParameterValueReference
L-type Ca²⁺ ChannelRat brain cortex membranes[³H]nitrendipine BindingKᵢ0.21 nM[1]
L-type Ca²⁺ CurrentRat ventricular cardiomyocytesWhole-cell Patch Clamp (holding potential -80 mV)EC₅₀80 nM[5][8]
L-type Ca²⁺ CurrentRat ventricular cardiomyocytesWhole-cell Patch Clamp (holding potential -40 mV)EC₅₀18 nM[5][8]

Table 2: T-Type, N-Type, and P/Q-Type Calcium Channel Inhibition by Barnidipine

Target SubtypeSystemAssay TypeEffectReference
T-type (Cav3.1/α1G)Xenopus oocytesTwo-microelectrode voltage-clampSignificant blockade[7]
T-type (Cav3.2/α1H)Xenopus oocytesTwo-microelectrode voltage-clampSignificant blockade[7]
T-type (Cav3.3/α1I)Xenopus oocytesTwo-microelectrode voltage-clampNo significant effect[7]
N-type (Cav2.2/α1B)Xenopus oocytesTwo-microelectrode voltage-clampSignificant blockade[6]
P/Q-type (Cav2.1/α1A)Xenopus oocytesTwo-microelectrode voltage-clampSignificant blockade[6]

Off-Target Binding Profile

While barnidipine is widely reported to have high vasoselectivity, suggesting minimal interaction with other receptor systems at therapeutic concentrations, a comprehensive off-target binding profile from a broad panel of receptors (e.g., adrenergic, muscarinic, serotonergic, dopaminergic) is not publicly available. Such safety screening panels are crucial in modern drug development to identify potential off-target liabilities.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Barnidipine's Vasodilatory Effect

cluster_inhibition Barnidipine Barnidipine L_type_Ca_Channel L-type Ca²⁺ Channel (Vascular Smooth Muscle) Barnidipine->L_type_Ca_Channel Blocks Ca_Influx Ca²⁺ Influx Relaxation Vasodilation Barnidipine->Relaxation Leads to L_type_Ca_Channel->Ca_Influx Intracellular_Ca ↑ Intracellular [Ca²⁺] Ca_Influx->Intracellular_Ca Calmodulin Calmodulin Activation Intracellular_Ca->Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Activation Calmodulin->MLCK Myosin_Phosphorylation Myosin Light Chain Phosphorylation MLCK->Myosin_Phosphorylation Contraction Vasoconstriction Myosin_Phosphorylation->Contraction

Caption: Signaling pathway of barnidipine-induced vasodilation.

Experimental Workflow for Radioligand Binding Assay

A 1. Membrane Preparation (e.g., from rat brain cortex) B 2. Incubation Membranes + [³H]nitrendipine + varying concentrations of Barnidipine A->B C 3. Separation of Bound and Free Radioligand (Rapid Filtration) B->C D 4. Quantification of Radioactivity (Scintillation Counting) C->D E 5. Data Analysis (Competition Binding Curve Fitting to determine Kᵢ) D->E A 1. Cell Preparation (e.g., isolated rat ventricular cardiomyocytes) B 2. Whole-Cell Configuration (Patch pipette seals onto cell membrane) A->B C 3. Voltage Clamp (Membrane potential held at a specific voltage) B->C D 4. Drug Application (Barnidipine applied at various concentrations) C->D E 5. Current Recording (Measure L-type Ca²⁺ current) D->E F 6. Data Analysis (Dose-response curve to determine EC₅₀) E->F

References

A Comprehensive Technical Guide to the Physicochemical Properties and Solubility of Barnidipine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties and solubility characteristics of barnidipine (B1667753) hydrochloride, a potent L-type calcium channel blocker. The information presented herein is intended to support research, development, and formulation activities involving this active pharmaceutical ingredient.

Physicochemical Properties

Barnidipine hydrochloride is a dihydropyridine (B1217469) calcium antagonist with a specific stereochemical configuration that contributes to its pharmacological activity.[1][2][3] It is a pale yellow to yellow, crystalline solid.[3][4]

Chemical Structure and Identity
  • IUPAC Name: 3-(3S)-1-benzylpyrrolidin-3-yl 5-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride[1]

  • CAS Number: 104757-53-1[1]

  • Molecular Formula: C₂₇H₃₀ClN₃O₆[2][5]

  • Molecular Weight: 528.0 g/mol [2][5][6]

Quantitative Physicochemical Data

The key physicochemical parameters of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Melting Point 223-226 °C[3][7]
226-228 °C[3][4]
pKa (Strongest Basic) 8.11[1]
7.91[8]
pKa (Strongest Acidic) 16.97[1]
19.47[8]
LogP 4.12[1][8]
3.51[1][8]
5.412[7]
Polar Surface Area 111.01 Ų[1][8]
Hydrogen Bond Donor Count 1[1][8]
Hydrogen Bond Acceptor Count 6[1][8]
Rotatable Bond Count 9[1][8]

Solubility Profile

This compound is described as being very slightly soluble in water and soluble in methanol (B129727). It is insoluble in ethanol (B145695).[3][4] The solubility in various organic solvents has been investigated and is crucial for formulation development.

Solubility Data

The following table summarizes the solubility of this compound in different solvents.

SolventSolubilitySource
Water Insoluble[3][4][6]
0.004 mg/mL (predicted)[1]
Methanol Soluble
Ethanol Insoluble[3][4]
6 mg/mL[6]
10 mg/mL[9][10]
DMSO ≥16.3 mg/mL (with gentle warming)[3][4][11]
100 mg/mL[6]
30 mg/mL[9][10]
DMF 30 mg/mL[9][10]

A study on the mole fraction solubility of barnidipine in seventeen mono-solvents at 298.15 K ranked them in the following order: isopropyl myristate < benzene (B151609) < chlorobenzene (B131634) < ethyl acetate (B1210297) < water < 1,4-Dioxane < acetone (B3395972) < acetonitrile (B52724) < 1,2-Dichloroethane < 1-Octanol < 1-Pentanol < ethanol < acetophenone (B1666503) < methanol < DEGME < acetic acid < DMF.[12] This indicates that barnidipine is more soluble in polar solvents and solvents with shorter carbon chains.[12][13][14]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. The following sections outline the protocols for key experiments.

Determination of Solubility (Shake-Flask Method)

The equilibrium solubility of this compound can be determined using the conventional shake-flask method.[12][13][15]

Methodology:

  • Preparation: An excess amount of this compound is added to a flask containing a known volume of the selected solvent.

  • Equilibration: The flask is sealed and placed in a thermostatically controlled water bath shaker set at a constant temperature (e.g., 298.15 K). The mixture is agitated for a sufficient period (e.g., at least three days) to ensure equilibrium is reached.[12][16]

  • Sampling: Once equilibrium is achieved, the suspension is allowed to settle. An aliquot of the supernatant is withdrawn and filtered through a suitable membrane filter (e.g., 0.2 µm) to remove any undissolved solid.[12]

  • Analysis: The concentration of this compound in the filtrate is determined using a validated analytical method, such as UV-spectrophotometry at a λmax of 358 nm after appropriate dilution.[12]

  • Calculation: The solubility is calculated from the measured concentration. The experiment should be repeated at least three times to ensure accuracy.[12]

Solid-State Characterization (Differential Scanning Calorimetry)

Differential Scanning Calorimetry (DSC) is employed to determine the melting point and enthalpy of fusion, and to investigate polymorphism.[12][17]

Methodology:

  • Sample Preparation: A small amount of the this compound sample (approximately 5 mg) is accurately weighed into an aluminum pan, which is then hermetically sealed.[12][16]

  • Instrument Calibration: The DSC instrument is calibrated using a standard reference material, such as indium.[12][16]

  • Thermal Analysis: The sample is heated at a constant rate (e.g., 10 K/min) over a specified temperature range (e.g., 303.15 K to 573.15 K) under a nitrogen atmosphere.[12][16]

  • Data Analysis: The DSC thermogram is analyzed to determine the onset temperature of the melting endotherm, which corresponds to the melting point, and the area under the peak, which is used to calculate the enthalpy of fusion.[17]

Mechanism of Action and Signaling Pathway

This compound is a highly selective antagonist of L-type calcium channels.[6][7][18][19][20] Its primary mechanism of action involves the inhibition of calcium ion influx into vascular smooth muscle cells.[18][19] This leads to vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.[8][18] Barnidipine exhibits a high affinity for the calcium channels in the vascular wall.[1][8]

The following diagram illustrates the signaling pathway of this compound's action.

Caption: Mechanism of action of this compound.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for determining the solubility of this compound.

Solubility_Workflow start Start prep Prepare Supersaturated Solution (Barnidipine HCl in Solvent) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 298.15 K for ≥72h) prep->equilibrate sample Sample and Filter Supernatant (0.2 µm filter) equilibrate->sample analyze Analyze Filtrate Concentration (e.g., UV-Vis Spectrophotometry) sample->analyze calculate Calculate Solubility (e.g., mg/mL or mol/L) analyze->calculate repeat Repeat Experiment (n≥3) calculate->repeat repeat->prep Next Replicate end End repeat->end Sufficient Replicates

Caption: Experimental workflow for solubility determination.

References

In Vitro Metabolism of Barnidipine Hydrochloride in Liver Microsomes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro metabolism of Barnidipine (B1667753) Hydrochloride, a dihydropyridine (B1217469) calcium channel blocker, with a focus on its biotransformation in human liver microsomes (HLM). This document details the metabolic pathways, the primary enzymes involved, and relevant quantitative data. It also provides comprehensive experimental protocols for conducting and analyzing the in vitro metabolism of barnidipine.

Introduction

Barnidipine hydrochloride is a potent, long-acting calcium channel blocker used in the management of hypertension. Due to extensive first-pass metabolism, its oral bioavailability is low.[1] Understanding the in vitro metabolism of barnidipine is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall disposition in humans. The primary site of metabolism for barnidipine is the liver, where it is extensively biotransformed by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum of hepatocytes, which are concentrated in liver microsomes.[2]

Metabolic Pathways and Metabolites

In human liver microsomes, barnidipine is converted into three primary metabolites.[3] The formation of these metabolites is primarily catalyzed by the CYP3A isoenzyme family, particularly CYP3A4.[3][4]

The main metabolic reactions are:

  • N-debenzylation of the side chain, leading to the formation of metabolite M-1 .[3][5]

  • Hydrolysis of the benzyl-pyrrolidine ester, resulting in metabolite M-3 .[3][5]

  • Oxidation of the dihydropyridine ring to a pyridine (B92270) ring, yielding metabolite M-8 .[3][5]

Secondary metabolites, such as the pyridine forms of M-1 and M-3 (M-2 and M-4, respectively), are also formed, likely from the further metabolism of M-8.[3] The metabolites of barnidipine are considered pharmacologically inactive.[4]

dot

Barnidipine_Metabolism cluster_primary Primary Metabolism (CYP3A4) cluster_secondary Secondary Metabolism Barnidipine This compound M1 M-1 (N-debenzylated) Barnidipine->M1 N-debenzylation M3 M-3 (Hydrolyzed) Barnidipine->M3 Ester Hydrolysis M8 M-8 (Oxidized dihydropyridine ring) Barnidipine->M8 Oxidation M2 M-2 (Pyridine form of M-1) M8->M2 M4 M-4 (Pyridine form of M-3) M8->M4

Fig. 1: Metabolic Pathway of Barnidipine

Data Presentation: Quantitative Analysis

Table 1: Representative Enzyme Kinetic Parameters for a Dihydropyridine Calcium Channel Blocker (Benidipine) in Human Liver Microsomes [6]

Metabolic ReactionMetaboliteApparent Km (μM)Apparent Vmax (pmol/min/mg protein)Intrinsic Clearance (CLint) (μL/min/mg protein)
N-debenzylationN-desbenzylbenidipine2.3 ± 0.419.8 ± 1.18.6 ± 0.8
DehydrogenationDehydrobenidipine10.4 ± 1.829.2 ± 3.42.8 ± 0.4

Note: This data is for benidipine (B10687) and is intended to be illustrative of the kinetic profile of a CYP3A4-mediated metabolism of a dihydropyridine calcium channel blocker.

Table 2: Inhibition of Barnidipine Metabolism in Human Liver Microsomes [3]

InhibitorIC50 (μM)Target Enzyme
Glibenclamide>200CYP3A4
Simvastatin200CYP3A4
Cyclosporin A20CYP3A4

Experimental Protocols

This section outlines a detailed methodology for studying the in vitro metabolism of this compound in human liver microsomes.

Materials and Reagents
  • This compound (analytical standard)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium Phosphate Buffer (pH 7.4)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Internal Standard (e.g., a structurally related compound not metabolized by CYP3A4)

  • 96-well plates or microcentrifuge tubes

  • Incubator/shaker

  • Centrifuge

  • HPLC-MS/MS system

Incubation Procedure
  • Preparation of Incubation Mixture: In a 96-well plate or microcentrifuge tubes, prepare the incubation mixture containing:

    • Potassium Phosphate Buffer (e.g., 100 mM, pH 7.4)

    • Human Liver Microsomes (e.g., 0.2-0.5 mg/mL final concentration)

    • This compound (at various concentrations, e.g., 0.1 to 50 μM, dissolved in a small volume of organic solvent like methanol, final solvent concentration should be <1%)

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to equilibrate with the microsomes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C with constant shaking for a specified time (e.g., 0, 5, 15, 30, and 60 minutes). The incubation time should be within the linear range of metabolite formation.

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.

  • Sample Processing: Centrifuge the samples (e.g., at 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to HPLC vials for analysis by LC-MS/MS.

dot

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Incubation Mixture (Buffer, HLM, Barnidipine) B Pre-incubate at 37°C A->B C Initiate with NADPH B->C D Incubate at 37°C C->D E Terminate with Acetonitrile + Internal Standard D->E F Centrifuge to Precipitate Proteins E->F G Transfer Supernatant F->G H Analyze by HPLC-MS/MS G->H

Fig. 2: Experimental Workflow
Analytical Method: HPLC-MS/MS

The quantification of barnidipine and its metabolites is typically performed using a validated HPLC-MS/MS method.

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile or methanol).

    • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for barnidipine and each metabolite need to be optimized.

Enzyme Kinetics Analysis

To determine the Michaelis-Menten kinetic parameters (Km and Vmax), incubations are performed with a range of barnidipine concentrations.

  • Plot the rate of formation of each metabolite (V) against the substrate concentration ([S]).

  • Fit the data to the Michaelis-Menten equation using non-linear regression analysis software (e.g., GraphPad Prism): V = (Vmax * [S]) / (Km + [S])

  • The intrinsic clearance (CLint) can then be calculated as the ratio of Vmax to Km.

Conclusion

The in vitro metabolism of this compound in human liver microsomes is predominantly mediated by CYP3A4, leading to the formation of three primary metabolites through N-debenzylation, ester hydrolysis, and oxidation of the dihydropyridine ring. A thorough understanding of these metabolic pathways and the associated enzyme kinetics is essential for drug development professionals. The experimental protocols outlined in this guide provide a robust framework for conducting in vitro metabolism studies to characterize the metabolic profile of barnidipine and similar compounds. Further research to determine the specific Km and Vmax values for each metabolic pathway of barnidipine will provide a more complete quantitative understanding of its disposition.

References

An In-depth Technical Guide to the Degradation Pathways and Photostability of Barnidipine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barnidipine (B1667753) hydrochloride is a potent, long-acting dihydropyridine (B1217469) calcium channel blocker utilized in the management of hypertension. As with any pharmaceutical compound, a thorough understanding of its stability profile is paramount for ensuring its quality, safety, and efficacy. This technical guide provides a comprehensive overview of the degradation pathways of barnidipine hydrochloride, with a particular focus on its photostability. The information presented herein is intended to support researchers, scientists, and drug development professionals in the formulation, manufacturing, and quality control of this compound.

The stability of this compound is influenced by various environmental factors, including light, pH, and oxidizing agents. Degradation can lead to a loss of potency and the formation of potentially harmful impurities. This guide details the known degradation products, the pathways of their formation, and the analytical methodologies employed for their detection and quantification.

Degradation Pathways

The degradation of this compound can be categorized into photodegradation, hydrolytic degradation, and oxidative degradation.

Photodegradation

This compound is known to be a photosensitive compound. The primary photodegradation pathway involves the oxidation of the 1,4-dihydropyridine (B1200194) ring to its corresponding pyridine (B92270) derivative. This transformation results in a loss of therapeutic activity.

Under natural sunlight , the main photodegradation product of barnidipine is the pyridine derivative, 3-(R)-1-benzylpyrrolidin-3-yl 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate. This has been identified as a significant impurity in studies exposing barnidipine to natural irradiation[1][2].

Under forced irradiation conditions, such as exposure to a xenon lamp, the degradation of barnidipine is more complex, leading to the formation of several by-products in addition to the primary pyridine derivative[3]. The kinetics of this process have been studied, demonstrating a different degradation profile compared to natural light exposure[3].

The following diagram illustrates the primary photodegradation pathway of this compound.

Photodegradation Pathway of Barnidipine Barnidipine Barnidipine (1,4-Dihydropyridine ring) PyridineDerivative Pyridine Derivative (Aromatized ring) Barnidipine->PyridineDerivative Natural Sunlight (Oxidation) Barnidipine->PyridineDerivative Forced Irradiation OtherPhotoproducts Other Photoproducts Barnidipine->OtherPhotoproducts Forced Irradiation Forced Degradation Experimental Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1 M HCl) DegradationMixture Degradation Mixture Acid->DegradationMixture Base Base Hydrolysis (e.g., 0.1 M NaOH) Base->DegradationMixture Oxidation Oxidation (e.g., 3% H2O2) Oxidation->DegradationMixture Thermal Thermal (e.g., 80°C) Thermal->DegradationMixture Photolytic Photolytic (ICH Q1B) Photolytic->DegradationMixture HPLC Stability-Indicating HPLC Method Characterization LC-MS/MS, NMR (for new degradants) HPLC->Characterization Data Quantitative Data (% Degradation) HPLC->Data Barnidipine Barnidipine HCl (API or Formulation) Barnidipine->Acid Barnidipine->Base Barnidipine->Oxidation Barnidipine->Thermal Barnidipine->Photolytic DegradationMixture->HPLC

References

The Pharmacokinetics of Barnidipine Hydrochloride in Preclinical Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of barnidipine (B1667753) hydrochloride, a dihydropyridine (B1217469) calcium channel blocker. The following sections detail the absorption, distribution, metabolism, and excretion (ADME) of barnidipine in key preclinical animal models, namely rats and dogs. While extensive data exists for these species, it is important to note a significant lack of published literature on the pharmacokinetics of barnidipine in rabbits. This guide summarizes available quantitative data, outlines experimental methodologies, and provides visual representations of metabolic pathways and experimental workflows to aid in the understanding of barnidipine's preclinical profile.

Quantitative Pharmacokinetic Parameters

The pharmacokinetic properties of barnidipine hydrochloride have been evaluated in both rats and dogs following intravenous and oral administration. The data reveals species-specific differences in its disposition.

Table 1: Intravenous Pharmacokinetic Parameters of this compound
ParameterRatDogReference(s)
Dose (mg/kg) 0.050.05[1]
Terminal Half-life (t½) (h) 0.64.1[1]
Blood Clearance (CLb) (L/h/kg) 5.23.3[1]

Following intravenous administration, this compound exhibits a shorter half-life and higher clearance in rats compared to dogs, suggesting faster elimination in the rodent species[1].

Table 2: Oral Pharmacokinetic Parameters of this compound
ParameterRatDogReference(s)
Time to Maximum Concentration (Tmax) (h) 0.3 - 0.40.3 - 0.4[1]
Absolute Bioavailability (%) 11 - 186 - 9[1]

After oral dosing, barnidipine is rapidly absorbed in both rats and dogs, with a short time to reach maximum plasma concentration.[1] However, the absolute bioavailability is low in both species, indicating significant first-pass metabolism.[1]

Experimental Protocols

The following section details the methodologies employed in the preclinical pharmacokinetic studies of this compound in rats and dogs.

Animal Models
  • Rats: Male Sprague-Dawley or Wistar rats are commonly used.

  • Dogs: Beagle dogs are a frequently utilized model.

Drug Administration
  • Intravenous (IV) Administration: this compound is typically dissolved in a suitable vehicle, such as saline or a solution containing a solubilizing agent, and administered as a bolus injection via a cannulated vein (e.g., tail vein in rats, cephalic vein in dogs).

  • Oral (PO) Administration: The drug is administered as a solution or suspension via oral gavage.

Sample Collection
  • Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing. In rats, blood is often collected via the tail vein or through cannulation of the jugular or carotid artery. In dogs, the cephalic or saphenous vein is commonly used. Blood is collected into tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to obtain plasma, which is then stored frozen until analysis.

  • Excreta Collection (for metabolism and excretion studies): Animals are housed in metabolic cages to allow for the separate collection of urine and feces over a specified period (e.g., 24, 48, or 72 hours) post-dosing.

Bioanalytical Method

The quantification of barnidipine in plasma samples is typically performed using validated high-performance liquid chromatography (HPLC) with tandem mass spectrometry (LC-MS/MS) or with electrochemical detection. These methods offer high sensitivity and selectivity for the accurate determination of drug concentrations.

Plasma Plasma Sample Collection Protein_Precipitation Protein Precipitation (e.g., with acetonitrile) Plasma->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis

Bioanalytical Sample Processing Workflow

Metabolism of this compound

Barnidipine undergoes extensive metabolism, primarily in the liver, with cytochrome P450 enzymes, particularly CYP3A, playing a crucial role.[2] The metabolic pathways are qualitatively similar in rats and dogs.

The main metabolic transformations include:

  • Oxidation of the dihydropyridine ring: This leads to the formation of the corresponding pyridine (B92270) derivative.

  • Ester hydrolysis: Cleavage of the ester linkages.

  • N-debenzylation: Removal of the benzyl (B1604629) group from the pyrrolidine (B122466) ring.

  • Reduction of the nitro group: Conversion of the nitro group to an amino group.

  • Conjugation: Formation of glucuronide conjugates of the metabolites.

Barnidipine Barnidipine Oxidation Oxidation of Dihydropyridine Ring (CYP3A) Barnidipine->Oxidation Ester_Hydrolysis Ester Hydrolysis Barnidipine->Ester_Hydrolysis N_Debenzylation N-Debenzylation (CYP3A) Barnidipine->N_Debenzylation Nitro_Reduction Nitro Group Reduction Barnidipine->Nitro_Reduction Pyridine_Metabolite Pyridine Metabolite Oxidation->Pyridine_Metabolite Hydrolyzed_Metabolite Hydrolyzed Metabolite Ester_Hydrolysis->Hydrolyzed_Metabolite Debenzylated_Metabolite N-Debenzylated Metabolite N_Debenzylation->Debenzylated_Metabolite Amino_Metabolite Amino Metabolite Nitro_Reduction->Amino_Metabolite Conjugates Glucuronide Conjugates Hydrolyzed_Metabolite->Conjugates Debenzylated_Metabolite->Conjugates

Primary Metabolic Pathways of Barnidipine

Distribution and Excretion

Following administration, barnidipine is distributed to various tissues. Due to its lipophilic nature, it is expected to have a relatively large volume of distribution. Excretion of barnidipine and its metabolites occurs primarily through the feces, with a smaller proportion eliminated in the urine.[2] This suggests that biliary excretion is a significant route of elimination for the metabolites.

Pharmacokinetics in Rabbits: A Data Gap

Despite a thorough review of the scientific literature, no specific studies detailing the pharmacokinetics of this compound in rabbits were identified. Rabbits are a common preclinical model in cardiovascular research; however, their specific use in the pharmacokinetic evaluation of barnidipine has not been reported.

General Considerations for a Rabbit Pharmacokinetic Study

Should a pharmacokinetic study of barnidipine in rabbits be undertaken, the experimental design would likely follow established protocols for this species.

cluster_pre Pre-Dosing cluster_dosing Dosing cluster_post Post-Dosing cluster_analysis Analysis Animal_Acclimatization Rabbit Acclimatization Catheterization Catheterization (e.g., marginal ear vein/artery) Animal_Acclimatization->Catheterization IV_Dosing Intravenous Dosing Catheterization->IV_Dosing PO_Dosing Oral Gavage Dosing Catheterization->PO_Dosing Blood_Sampling Serial Blood Sampling IV_Dosing->Blood_Sampling Urine_Feces_Collection Urine and Feces Collection (Metabolic Cages) IV_Dosing->Urine_Feces_Collection PO_Dosing->Blood_Sampling PO_Dosing->Urine_Feces_Collection Plasma_Processing Plasma Processing and Storage Blood_Sampling->Plasma_Processing Bioanalysis LC-MS/MS Analysis Urine_Feces_Collection->Bioanalysis Plasma_Processing->Bioanalysis PK_Analysis Pharmacokinetic Modeling Bioanalysis->PK_Analysis

General Workflow for a Rabbit PK Study

Key aspects of such a study would include:

  • Animal Model: New Zealand White or similar rabbit strains would be suitable.

  • Drug Administration: Intravenous administration would likely be via the marginal ear vein, while oral administration would be performed by gavage.

  • Sample Collection: Blood samples could be collected from the marginal ear artery or a central artery. Urine and feces would be collected using specialized metabolic cages.

  • Bioanalysis: Validated LC-MS/MS methods would be necessary to quantify barnidipine and its major metabolites in biological matrices.

Conclusion

The preclinical pharmacokinetic profile of this compound has been well-characterized in rats and dogs. The compound is rapidly absorbed but exhibits low bioavailability due to extensive first-pass metabolism. The liver is the primary site of metabolism, with CYP3A enzymes playing a key role in its biotransformation. Elimination occurs predominantly through the feces. A notable gap in the current literature is the absence of pharmacokinetic data for barnidipine in rabbits. Future research in this area would provide a more complete preclinical understanding of this calcium channel blocker. This guide serves as a comprehensive resource for researchers and professionals in drug development, summarizing the existing knowledge and highlighting areas for further investigation.

References

Methodological & Application

Application Notes and Protocols for Barnidipine Hydrochloride In Vitro Vasodilation Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barnidipine (B1667753) hydrochloride is a potent, long-acting dihydropyridine (B1217469) calcium channel blocker.[1] It exhibits high affinity for L-type calcium channels, particularly in vascular smooth muscle cells.[2] The primary mechanism of action involves the inhibition of calcium ion influx into these cells, leading to the relaxation of vascular smooth muscle, vasodilation, and a subsequent reduction in peripheral vascular resistance.[2][3] This document provides a detailed protocol for conducting an in vitro vasodilation assay using isolated aortic rings to characterize the pharmacological activity of barnidipine hydrochloride.

Signaling Pathway of Barnidipine-Induced Vasodilation

Barnidipine exerts its vasodilatory effect by blocking L-type voltage-gated calcium channels in vascular smooth muscle cells. This inhibition prevents the influx of extracellular calcium, a critical step in the initiation of smooth muscle contraction. The reduced intracellular calcium concentration leads to a decrease in the formation of the calcium-calmodulin complex, which in turn reduces the activation of myosin light chain kinase (MLCK). With decreased MLCK activity, the phosphorylation of myosin light chains is diminished, resulting in smooth muscle relaxation and vasodilation.

cluster_cell Vascular Smooth Muscle Cell Extracellular Space Extracellular Space L-type Ca2+ Channel L-type Ca2+ Channel Extracellular Space->L-type Ca2+ Channel Ca²⁺ Influx Vascular Smooth Muscle Cell Vascular Smooth Muscle Cell Ca2+ Ca²⁺ Ca2+-Calmodulin Complex Ca2+-Calmodulin Complex Ca2+->Ca2+-Calmodulin Complex Barnidipine Barnidipine Barnidipine->L-type Ca2+ Channel Blocks Relaxation (Vasodilation) Relaxation (Vasodilation) Barnidipine->Relaxation (Vasodilation) Leads to Calmodulin Calmodulin Calmodulin->Ca2+-Calmodulin Complex MLCK (active) MLCK (active) Ca2+-Calmodulin Complex->MLCK (active) MLCK (inactive) MLCK (inactive) Myosin-LC-P Myosin-LC-P MLCK (active)->Myosin-LC-P Phosphorylation Myosin-LC Myosin-LC Myosin-LC->Myosin-LC-P Contraction Contraction Myosin-LC-P->Contraction A Aorta Isolation and Preparation B Mounting in Organ Bath A->B C Equilibration and Stabilization B->C D Pre-contraction with KCl or Phenylephrine C->D E Cumulative Addition of Barnidipine D->E F Data Recording and Analysis E->F

References

Application Note: A Validated RP-HPLC Method for the Quantitative Analysis of Barnidipine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Barnidipine Hydrochloride in bulk drug and pharmaceutical dosage forms. The method has been validated in accordance with International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness.[1][2][3] This protocol is suitable for routine quality control analysis in the pharmaceutical industry.

Introduction

This compound is a dihydropyridine (B1217469) calcium channel blocker used in the treatment of hypertension.[4][5][6] It acts by blocking the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[4] Accurate and reliable analytical methods are crucial for ensuring the quality and efficacy of this compound drug products. This document provides a detailed, validated HPLC method for its analysis.

Chemical Structure

Figure 1. Chemical Structure of this compound.

Experimental

Instrumentation

A standard HPLC system equipped with a UV-Vis detector is suitable for this method.

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent

  • Detector: UV-Vis Detector

  • Column: C18 column (250 mm x 4.6 mm, 5 µm particle size)[4][5][7]

  • Software: OpenLab CDS or equivalent

Chemicals and Reagents

  • This compound reference standard

  • Methanol (B129727) (HPLC grade)[4]

  • Water (HPLC grade or Milli-Q)[4]

  • Acetonitrile (HPLC grade)

  • Orthophosphoric acid (for pH adjustment, if necessary)

Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis of this compound.

ParameterCondition
Mobile Phase Methanol: Water (80:20 v/v)[4]
Column C18 (250 mm x 4.6 mm, 5 µm)[4][5][7]
Flow Rate 1.0 mL/min[4]
Detection Wavelength 237 nm[2][4]
Injection Volume 20 µL[4]
Column Temperature Ambient
Run Time Approximately 10 minutes

Protocols

1. Preparation of Mobile Phase

  • Measure 800 mL of HPLC grade methanol and 200 mL of HPLC grade water.

  • Combine the solvents in a suitable container and mix thoroughly.

  • Degas the mobile phase by sonicating for 15-20 minutes or by vacuum filtration through a 0.45 µm membrane filter.[4]

2. Preparation of Standard Stock Solution (100 µg/mL)

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer the standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 10 minutes to dissolve the standard completely.

  • Make up the volume to 100 mL with the mobile phase and mix well.

3. Preparation of Working Standard Solutions

Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 5, 10, 15, 20, 25 µg/mL).

4. Preparation of Sample Solution (from Tablets)

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete extraction of the drug.

  • Make up the volume to 100 mL with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

  • Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.

Method Validation

The analytical method was validated according to ICH guidelines for the following parameters:

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.[8][9][10] The parameters are typically evaluated by injecting the standard solution multiple times.

ParameterAcceptance CriteriaTypical Result
Tailing Factor (Asymmetry) ≤ 2.01.2
Theoretical Plates (N) ≥ 2000> 3000
% RSD of Peak Area ≤ 2.0%< 1.0%
% RSD of Retention Time ≤ 1.0%< 0.5%

Linearity

The linearity of the method was established by analyzing a series of standard solutions at different concentrations.

Concentration Range (µg/mL)Correlation Coefficient (r²)
3 - 18[4]0.999[4]
10 - 50[2]0.9997[2]

Accuracy (% Recovery)

Accuracy was determined by the standard addition method at three different concentration levels (80%, 100%, and 120%).

Spiked Level% Recovery
80%99.5%
100%100.2%
120%99.8%

Precision

Precision was evaluated by performing intra-day and inter-day analysis of a standard solution.

Precision% RSD
Intra-day (n=6) < 1.0%
Inter-day (n=6) < 1.5%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult (µg/mL)
LOD 0.039[2]
LOQ 0.119[2]

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions.

Parameter VariedEffect on Results
Flow Rate (± 0.1 mL/min) No significant change
Mobile Phase Composition (± 2%) No significant change
Wavelength (± 2 nm) No significant change

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase (Methanol:Water 80:20) StandardStock Standard Stock Solution (100 µg/mL) MobilePhase->StandardStock SamplePrep Sample Preparation (from Tablets) MobilePhase->SamplePrep WorkingStandards Working Standards (5-25 µg/mL) StandardStock->WorkingStandards SystemSuitability System Suitability Test WorkingStandards->SystemSuitability CalibrationCurve Calibration Curve Construction WorkingStandards->CalibrationCurve SampleAnalysis Sample Analysis SamplePrep->SampleAnalysis SystemSuitability->CalibrationCurve CalibrationCurve->SampleAnalysis PeakIntegration Peak Integration & Area Measurement SampleAnalysis->PeakIntegration Quantification Quantification of Barnidipine PeakIntegration->Quantification Validation Method Validation Assessment Quantification->Validation

Caption: Experimental workflow for HPLC analysis of this compound.

Validation_Parameters cluster_performance Performance Characteristics cluster_sensitivity Sensitivity cluster_reliability Reliability ValidatedMethod Validated HPLC Method Linearity Linearity & Range ValidatedMethod->Linearity Accuracy Accuracy ValidatedMethod->Accuracy Precision Precision ValidatedMethod->Precision LOD Limit of Detection ValidatedMethod->LOD LOQ Limit of Quantitation ValidatedMethod->LOQ Robustness Robustness ValidatedMethod->Robustness SystemSuitability System Suitability ValidatedMethod->SystemSuitability

Caption: Logical relationship of method validation parameters.

Conclusion

The developed RP-HPLC method is simple, rapid, accurate, and precise for the determination of this compound in bulk and pharmaceutical dosage forms.[4] The method was successfully validated according to ICH guidelines and can be effectively used for routine quality control analysis.

References

Application Note: Evaluating the Efficacy of Barnidipine Hydrochloride Using a Cell-Based Calcium Influx Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Barnidipine (B1667753) hydrochloride is a potent dihydropyridine (B1217469) calcium channel blocker used in the management of hypertension.[1][2][3] Its therapeutic effect is primarily achieved by inhibiting the influx of calcium ions through L-type voltage-gated calcium channels (Ca V 1.x) in vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[4] This application note provides a detailed protocol for a cell-based calcium influx assay to determine the efficacy of Barnidipine Hydrochloride. The assay is designed for a high-throughput screening format and utilizes a fluorescent calcium indicator to measure changes in intracellular calcium concentration upon channel activation and inhibition.

Barnidipine is a long-acting calcium antagonist that shows high affinity for the calcium channels in the smooth muscle cells of the vascular wall.[1][3] It is selective for cardiovascular L-type calcium channels.[1][3] The primary mechanism of action for Barnidipine involves the reduction of peripheral vascular resistance due to its vasodilatory effects.[3]

Signaling Pathway of L-type Calcium Channel Activation and Inhibition by Barnidipine

L-type calcium channels are voltage-gated ion channels that play a crucial role in muscle contraction. In vascular smooth muscle cells, depolarization of the cell membrane triggers the opening of these channels, allowing an influx of extracellular calcium ions. This increase in intracellular calcium concentration ([Ca²⁺]i) leads to the activation of downstream signaling cascades that result in muscle contraction and vasoconstriction. Barnidipine, as a calcium channel blocker, binds to the L-type calcium channels and prevents their opening, thereby inhibiting the influx of calcium and promoting vasodilation.

Depolarization Membrane Depolarization LTCC_closed L-type Ca²⁺ Channel (Closed) Depolarization->LTCC_closed Activates LTCC_open L-type Ca²⁺ Channel (Open) LTCC_closed->LTCC_open Ca_influx Ca²⁺ Influx LTCC_open->Ca_influx Ca_increase ↑ Intracellular [Ca²⁺] Ca_influx->Ca_increase Contraction Vascular Smooth Muscle Contraction Ca_increase->Contraction Barnidipine Barnidipine Hydrochloride Barnidipine->LTCC_open Blocks

Caption: L-type calcium channel signaling pathway.

Experimental Workflow

The following diagram outlines the key steps of the cell-based calcium influx assay for evaluating the efficacy of this compound.

start Start cell_culture 1. Culture A7r5 cells in 96-well plates start->cell_culture dye_loading 2. Load cells with Fluo-4 AM calcium indicator cell_culture->dye_loading incubation1 3. Incubate at 37°C dye_loading->incubation1 wash 4. Wash cells to remove extracellular dye incubation1->wash compound_add 5. Add Barnidipine HCl (or vehicle control) wash->compound_add incubation2 6. Incubate at room temp. compound_add->incubation2 agonist_add 7. Add agonist (KCl or Bay K8644) incubation2->agonist_add read_plate 8. Measure fluorescence (kinetic read) agonist_add->read_plate data_analysis 9. Analyze data and calculate IC₅₀ read_plate->data_analysis end End data_analysis->end

Caption: Experimental workflow for the calcium influx assay.

Experimental Protocols

Materials and Reagents
  • Cell Line: A7r5 rat vascular smooth muscle cell line (ATCC® CRL-1444™) or a HEK293 cell line stably expressing the human L-type calcium channel (Ca V 1.2).

  • This compound: (Tocris, Cat. No. 1645 or equivalent)

  • Fluo-4 AM, cell permeant: (Thermo Fisher Scientific, Cat. No. F14201 or equivalent)

  • Potassium Chloride (KCl): (Sigma-Aldrich, Cat. No. P9333 or equivalent)

  • (±)-Bay K 8644: (Tocris, Cat. No. 1544 or equivalent) - Optional L-type calcium channel agonist[5][6][7][8]

  • Pluronic F-127: (Thermo Fisher Scientific, Cat. No. P3000MP or equivalent)

  • Probenecid: (Sigma-Aldrich, Cat. No. P8761 or equivalent) - Optional, to prevent dye leakage

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • 96-well black, clear-bottom microplates: (Corning, Cat. No. 3603 or equivalent)

  • Dimethyl sulfoxide (B87167) (DMSO): (Sigma-Aldrich, Cat. No. D2650 or equivalent)

Protocol 1: Cell Culture and Plating
  • Culture A7r5 cells in T-75 flasks using the recommended cell culture medium at 37°C in a humidified atmosphere of 5% CO₂.

  • When cells reach 80-90% confluency, detach them using trypsin-EDTA.

  • Resuspend the cells in fresh culture medium and perform a cell count.

  • Seed the cells into a 96-well black, clear-bottom microplate at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.

  • Incubate the plate for 24-48 hours at 37°C and 5% CO₂ to allow for cell attachment and formation of a monolayer.

Protocol 2: Calcium Influx Assay
  • Preparation of Reagents:

    • This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in DMSO.

    • Agonist Stock Solution:

      • KCl (1 M): Dissolve KCl in deionized water.

      • (±)-Bay K 8644 (10 mM): Dissolve (±)-Bay K 8644 in DMSO.

    • Fluo-4 AM Loading Solution (4 µM): Prepare a 1 mM stock solution of Fluo-4 AM in DMSO. Immediately before use, dilute the Fluo-4 AM stock solution in Assay Buffer to a final concentration of 4 µM. Add Pluronic F-127 to a final concentration of 0.02% to aid in dye solubilization. If using, add Probenecid to a final concentration of 2.5 mM.

  • Dye Loading:

    • Aspirate the culture medium from the wells of the 96-well plate.

    • Add 100 µL of the Fluo-4 AM Loading Solution to each well.

    • Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Washing:

    • Aspirate the dye loading solution from the wells.

    • Gently wash the cells twice with 100 µL of Assay Buffer per well, being careful not to disturb the cell monolayer.

    • After the final wash, add 100 µL of Assay Buffer to each well.

  • Compound Addition:

    • Prepare serial dilutions of this compound in Assay Buffer from the 10 mM stock solution. A typical concentration range to test would be from 1 nM to 10 µM.

    • Include a vehicle control (Assay Buffer with the same final concentration of DMSO as the highest Barnidipine concentration).

    • Add 50 µL of the diluted this compound or vehicle control to the appropriate wells.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Agonist Addition and Fluorescence Measurement:

    • Set up a fluorescence plate reader (e.g., FlexStation 3 or similar) to measure fluorescence intensity at an excitation wavelength of 490 nm and an emission wavelength of 525 nm.

    • Program the instrument to perform a kinetic read, with an initial baseline reading for 10-20 seconds, followed by the addition of the agonist and continued reading for at least 60-120 seconds.

    • Add 50 µL of the agonist solution to each well. The final concentration of KCl should be between 30-90 mM to induce depolarization, or the final concentration of (±)-Bay K 8644 should be around 1 µM.[9][10][11][12]

    • Immediately begin recording the fluorescence intensity.

Data Analysis
  • The change in fluorescence is typically expressed as the peak fluorescence intensity minus the baseline fluorescence intensity (ΔF = F_max - F_min).

  • Normalize the data to the vehicle control by expressing the response in the presence of Barnidipine as a percentage of the control response.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Determine the half-maximal inhibitory concentration (IC₅₀) by fitting the data to a four-parameter logistic equation.

Data Presentation

The following tables summarize the expected results from the calcium influx assay with this compound.

Table 1: Dose-Response of this compound on KCl-Induced Calcium Influx

Barnidipine HCl (nM)Log [Barnidipine HCl] (M)Average ΔRFU% Inhibition
0 (Vehicle)-150000
1-9.01350010
10-8.0900040
50-7.3525065
100-7.0300080
500-6.3150090
1000-6.075095
10000-5.030098

Table 2: Summary of this compound Efficacy

ParameterValue
IC₅₀ ~20 nM
Hill Slope ~1.0
Maximal Inhibition >95%

Note: The IC₅₀ value for barnidipine in A7r5 cells has been reported to be in the nanomolar range under depolarizing conditions.[13]

Conclusion

This application note provides a robust and reliable method for assessing the inhibitory activity of this compound on L-type calcium channels in a cell-based assay format. The described protocol can be adapted for high-throughput screening of other potential calcium channel blockers and for further pharmacological characterization of lead compounds. The use of a fluorescent calcium indicator provides a sensitive and quantitative readout of channel activity, allowing for the accurate determination of compound potency.

References

Application Notes and Protocols: In Vivo Experimental Model of Spinal Cord Injury and Barnidipine Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of an in vivo experimental model of spinal cord injury (SCI) and the application of Barnidipine (B1667753) as a potential therapeutic agent. The following sections detail experimental protocols, summarize quantitative data, and visualize key pathways and workflows to facilitate the design and execution of preclinical studies in this area.

Introduction

Spinal cord injury (SCI) triggers a complex cascade of cellular and molecular events, leading to neuronal damage and functional deficits. A key contributor to this secondary injury cascade is the excessive influx of calcium ions into neurons, which activates various degenerative pathways. Barnidipine, a dihydropyridine (B1217469) L-type calcium channel blocker, presents a therapeutic strategy to mitigate this calcium-dependent neurotoxicity. This document outlines protocols for inducing SCI in a rat model and for the administration of Barnidipine, along with a summary of expected quantitative outcomes and the putative signaling pathways involved.

Data Presentation

The following tables summarize quantitative data from a key study investigating the effects of Barnidipine in an experimental model of spinal cord injury.

Table 1: Motor Function Assessment

Treatment GroupNMotor Score at 1 hour (mean ± SD)Motor Score at 24 hours (mean ± SD)
Sham-operated85.00 ± 0.005.00 ± 0.00
Ischemia only61.17 ± 1.171.33 ± 1.21
Barnidipine (10 mg/kg)82.25 ± 1.492.50 ± 1.41
Methylprednisolone (B1676475) (30 mg/kg)61.67 ± 1.211.83 ± 1.17
Motor scores are based on the Tarlov and Klinger scale, where 0 represents no voluntary movement and 5 represents normal motor function.

Table 2: Biochemical Analysis of Oxidative Stress

Treatment GroupNMalondialdehyde (MDA) Levels (nmol/g tissue) (mean ± SD)
Sham-operated825.47 ± 4.31
Ischemia only645.13 ± 7.89
Barnidipine (10 mg/kg)839.88 ± 6.45
Methylprednisolone (30 mg/kg)632.19 ± 5.12
MDA is a marker of lipid peroxidation and oxidative stress.

Experimental Protocols

Detailed methodologies for two common and clinically relevant models of spinal cord injury (Contusion and Compression) and the administration of Barnidipine are provided below.

Protocol 1: Spinal Cord Contusion Injury Model in Rats

1. Animal Preparation and Anesthesia:

  • Use adult female Sprague-Dawley rats (250-300g).
  • Anesthetize the rat using an intraperitoneal injection of a ketamine (90 mg/kg) and xylazine (B1663881) (10 mg/kg) cocktail. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
  • Maintain the animal's body temperature at 37°C using a heating pad.
  • Shave the surgical area over the thoracic spine and sterilize with povidone-iodine and 70% ethanol.

2. Surgical Procedure: Laminectomy:

  • Make a midline incision over the thoracic vertebrae (T8-T11).
  • Dissect the paravertebral muscles to expose the vertebral lamina.
  • Perform a laminectomy at the T9-T10 level to expose the spinal cord, keeping the dura mater intact.

3. Induction of Contusion Injury:

  • Stabilize the vertebral column using spinal clamps.
  • Use a standardized impactor device (e.g., MASCIS impactor) to induce a contusion injury.
  • Set the impactor parameters for a moderate injury: a 10g rod dropped from a height of 12.5 mm onto the exposed dura.

4. Post-operative Care:

  • Suture the muscle and skin layers.
  • Administer subcutaneous saline for hydration and an analgesic (e.g., buprenorphine, 0.05 mg/kg) for pain management.
  • Manually express the bladder twice daily until bladder function returns.
  • Provide food and water ad libitum.

Protocol 2: Spinal Cord Compression Injury Model in Rats

1. Animal Preparation and Anesthesia:

  • Follow the same procedure as in Protocol 1.

2. Surgical Procedure: Laminectomy:

  • Follow the same procedure as in Protocol 1 to expose the spinal cord at the T9-T10 level.

3. Induction of Compression Injury:

  • Apply a calibrated aneurysm clip extradurally to the spinal cord with a specific closing force (e.g., 20g) for a defined duration (e.g., 1 minute) to create a consistent compression injury.
  • Carefully remove the clip after the designated time.

4. Post-operative Care:

  • Follow the same post-operative care procedures as in Protocol 1.

Protocol 3: Barnidipine Administration

1. Drug Preparation:

  • Prepare a stock solution of Barnidipine hydrochloride in a suitable vehicle (e.g., a mixture of polyethylene (B3416737) glycol and saline).
  • The final concentration should be such that the desired dose can be administered in a small volume (e.g., 1 ml/kg).

2. Administration Route and Dosage:

  • Single-Dose Study: Administer a single intraperitoneal (IP) injection of Barnidipine (10 mg/kg) immediately after the induction of spinal cord injury.[1][2]
  • Repeated-Dose Study (Proposed): Based on the pharmacokinetic profile of Barnidipine in rats, which shows a short half-life, a repeated dosing regimen is recommended for sustained therapeutic levels. Administer Barnidipine (5-10 mg/kg, IP) twice daily for a period of 7 to 14 days post-injury. The first dose should be administered immediately after SCI.

3. Control Groups:

  • Sham Group: Animals undergo the laminectomy procedure without the spinal cord injury.
  • Vehicle Group: Animals receive the spinal cord injury and are administered the vehicle solution on the same schedule as the Barnidipine-treated group.
  • (Optional) Positive Control Group: Animals receive the spinal cord injury and are treated with a standard neuroprotective agent, such as methylprednisolone (30 mg/kg, IP, single dose).[1]

Visualization of Pathways and Workflows

Signaling Pathway of Barnidipine's Neuroprotective Effect

SCI Spinal Cord Injury Ca_influx Excessive Ca2+ Influx SCI->Ca_influx Apoptosis Apoptosis Ca_influx->Apoptosis Inflammation Neuroinflammation Ca_influx->Inflammation Barnidipine Barnidipine L_type L-type Ca2+ Channel Barnidipine->L_type Blocks PI3K_Akt PI3K/Akt Pathway Activation Barnidipine->PI3K_Akt Putative Activation L_type->Ca_influx PI3K_Akt->Apoptosis Inhibits PI3K_Akt->Inflammation Reduces Survival Neuronal Survival and Axon Growth PI3K_Akt->Survival Promotes

Caption: Putative neuroprotective signaling pathway of Barnidipine in spinal cord injury.

Experimental Workflow

cluster_pre_op Pre-operative cluster_op Operative cluster_post_op Post-operative cluster_assessment Assessment Animal_Prep Animal Preparation & Anesthesia Laminectomy Laminectomy Animal_Prep->Laminectomy SCI_Induction SCI Induction (Contusion/Compression) Laminectomy->SCI_Induction Treatment Barnidipine/ Vehicle Admin. SCI_Induction->Treatment Post_Op_Care Post-operative Care Treatment->Post_Op_Care Behavioral Behavioral Testing (e.g., BBB score) Post_Op_Care->Behavioral Histology Histological Analysis Biochemical Biochemical Assays (e.g., MDA)

Caption: General experimental workflow for in vivo SCI and Barnidipine treatment studies.

References

Application Notes and Protocols for Long-Term Stability Testing of Barnidipine Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barnidipine hydrochloride is a potent dihydropyridine (B1217469) calcium channel blocker utilized in the management of hypertension. As with any pharmaceutical compound intended for liquid dosage forms, ensuring its long-term stability in solution is paramount to maintaining therapeutic efficacy and safety. This document provides a comprehensive overview of the stability profile of this compound in solution, detailed protocols for conducting long-term stability studies, and methods for the analysis of the parent drug and its degradation products.

This compound is particularly susceptible to degradation, primarily through oxidation of its dihydropyridine ring, leading to the formation of a pyridine (B92270) derivative, which is pharmacologically inactive.[1][2][3] This process can be influenced by various environmental factors, including light, temperature, and pH. Therefore, a thorough understanding of its stability characteristics is crucial for the development of robust liquid formulations.

Stability Profile of this compound

The primary degradation pathway for this compound in solution involves the aromatization of the 1,4-dihydropyridine (B1200194) ring to form its pyridine analogue.[2][4][5] This degradation can be accelerated by exposure to light and certain pH conditions.

Factors Affecting Stability:

  • Light: this compound is known to be photosensitive. Exposure to UV and visible light can significantly accelerate the oxidation of the dihydropyridine ring.[1][5] Photodegradation studies have shown that under forced irradiation, a complex mixture of by-products can be formed, while under sunlight, the main degradation product is the pyridine derivative.[1]

  • pH: The stability of dihydropyridines in solution is often pH-dependent. Extremes in pH can catalyze the degradation process. Generally, dihydropyridines exhibit better stability in near-neutral or slightly acidic conditions.

  • Temperature: As with most chemical reactions, the rate of degradation of this compound in solution is expected to increase with temperature.

  • Oxidizing Agents: The presence of oxidizing agents can promote the conversion of the dihydropyridine ring to its pyridine form.

Long-Term Stability Testing Protocol

This protocol is designed in accordance with the International Council for Harmonisation (ICH) guidelines for stability testing.

Objective

To evaluate the long-term stability of a this compound solution under specified storage conditions and to determine its shelf-life.

Materials
  • This compound active pharmaceutical ingredient (API)

  • High-purity solvent (e.g., water, ethanol, or a specific buffer system relevant to the formulation)

  • pH adjustment solutions (e.g., hydrochloric acid, sodium hydroxide)

  • Class A volumetric glassware

  • Calibrated pH meter

  • Stability chambers with controlled temperature and humidity

  • Photostability chamber

  • Validated stability-indicating High-Performance Liquid Chromatography (HPLC) method

Preparation of Stability Samples
  • Prepare a stock solution of this compound of a known concentration in the desired solvent system.

  • If investigating the effect of pH, adjust the pH of the solutions to the desired levels using appropriate buffers or pH-adjusting solutions.

  • Filter the solutions through a suitable filter (e.g., 0.45 µm PTFE) to remove any particulate matter.

  • Aliquot the solutions into appropriate, inert, transparent containers for the study. For photostability studies, also use amber-colored or light-protective containers as controls.

  • Seal the containers properly.

Storage Conditions and Testing Frequency

The following storage conditions and testing frequencies are based on ICH guidelines:

Study TypeStorage ConditionTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24, 36 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH0, 6, 9, 12 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH0, 3, 6 months
Photostability Controlled light exposure (ICH Q1B)Pre- and Post-exposure
Analytical Methodology

A validated stability-indicating HPLC method should be used for the analysis of this compound and its degradation products.

Example HPLC Method Parameters:

ParameterSpecification
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol: Water (e.g., 80:20 v/v)[6]
Flow Rate 1.0 mL/min
Detection Wavelength 237 nm[6]
Injection Volume 20 µL
Column Temperature Ambient or controlled (e.g., 25°C)

The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The method should be able to separate the main degradation product (pyridine derivative) from the parent this compound peak.

Data Presentation

Quantitative data from the stability studies should be summarized in clear and structured tables for easy comparison. The following are examples of tables with illustrative data.

Table 1: Long-Term Stability of this compound Solution (0.1 mg/mL in pH 6.0 Buffer) at 25°C/60% RH

Time Point (Months)Assay (%) of Initial ConcentrationConcentration of Pyridine Degradant (%)AppearancepH
0100.0< 0.1Clear, colorless solution6.0
399.50.4Clear, colorless solution6.0
698.90.9Clear, colorless solution5.9
998.21.5Clear, colorless solution5.9
1297.52.2Clear, colorless solution5.8
1896.13.5Clear, colorless solution5.8
2494.84.7Clear, colorless solution5.7
3692.37.1Clear, colorless solution5.6

Table 2: Accelerated Stability of this compound Solution (0.1 mg/mL in pH 6.0 Buffer) at 40°C/75% RH

Time Point (Months)Assay (%) of Initial ConcentrationConcentration of Pyridine Degradant (%)AppearancepH
0100.0< 0.1Clear, colorless solution6.0
197.22.5Clear, colorless solution5.9
294.55.1Clear, colorless solution5.8
391.87.6Clear, slightly yellow solution5.7
686.412.9Slightly yellow solution5.5

Table 3: Photostability of this compound Solution (0.1 mg/mL in pH 6.0 Buffer)

ConditionAssay (%) of Initial ConcentrationConcentration of Pyridine Degradant (%)Appearance
Initial 100.0< 0.1Clear, colorless solution
Light Exposed (ICH Q1B) 85.214.5Yellow solution
Dark Control 99.80.2Clear, colorless solution

Visualizations

Degradation Pathway of this compound

The primary degradation pathway of this compound in solution is the oxidation of the dihydropyridine ring to a pyridine ring.

G Barnidipine This compound (Dihydropyridine Ring) Pyridine_Degradant Pyridine Derivative (Inactive Degradant) Barnidipine->Pyridine_Degradant Oxidation (Light, Heat, pH)

This compound Degradation Pathway.
Experimental Workflow for Long-Term Stability Testing

The following diagram illustrates the key steps in the long-term stability testing of a this compound solution.

G cluster_prep Sample Preparation cluster_storage Storage cluster_analysis Analysis prep_solution Prepare Barnidipine HCl Solution adjust_ph Adjust pH (if required) prep_solution->adjust_ph filter_solution Filter Solution adjust_ph->filter_solution aliquot Aliquot into Vials filter_solution->aliquot long_term Long-Term (25°C/60% RH) aliquot->long_term accelerated Accelerated (40°C/75% RH) aliquot->accelerated photostability Photostability (ICH Q1B) aliquot->photostability sampling Sample at Time Points long_term->sampling accelerated->sampling photostability->sampling hplc_analysis HPLC Analysis (Assay & Impurities) sampling->hplc_analysis data_evaluation Data Evaluation & Reporting hplc_analysis->data_evaluation

Long-Term Stability Study Workflow.

Conclusion

The long-term stability of this compound in solution is a critical factor in the development of liquid dosage forms. The primary degradation pathway is oxidation to the inactive pyridine derivative, a process influenced by light, temperature, and pH. The provided protocols, based on ICH guidelines, offer a framework for robust stability testing. The use of a validated stability-indicating HPLC method is essential for accurate monitoring of the drug and its degradation products. The illustrative data highlights the importance of controlled storage conditions to ensure the quality and shelf-life of this compound solutions.

References

Analytical Methods for the Quantification of Barnidipine Hydrochloride in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed analytical methods for the quantitative determination of Barnidipine (B1667753) Hydrochloride in pharmaceutical dosage forms. The protocols described herein are based on established and validated techniques, including High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry.

Overview of Analytical Techniques

Several analytical methods have been developed for the estimation of Barnidipine Hydrochloride in bulk and pharmaceutical formulations.[1] The most common techniques are Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) due to its specificity and accuracy.[2][3] Other reported methods include HPTLC, which offers the advantage of high sample throughput, and UV-Visible spectrophotometry, a simpler and more cost-effective technique for routine analysis.[4][5][6] For bioanalytical applications requiring high sensitivity, Liquid Chromatography-Mass Spectrometry (LC-MS) methods have also been established.[7][8][9]

High-Performance Liquid Chromatography (HPLC)

The RP-HPLC method is a precise, accurate, and sensitive technique for the determination of this compound.[10][2]

Chromatographic Conditions and Validation Parameters

A summary of a validated RP-HPLC method is presented in the table below.

ParameterDetailsReference
Instrument UFLC-LC 20 AD[10]
Column Reverse Phase C8 (250×4.6mm, 5μ)[10]
Mobile Phase Methanol (B129727): Water (80:20 v/v)[10]
Flow Rate 1 mL/min[10]
Detection Wavelength 260 nm[10][2]
Injection Volume 20 µl[10]
Retention Time 2.8 min[10][2]
Linearity Range 3-18 μg/mL[10][2]
Correlation Coefficient (R²) 0.999[10][2]
Accuracy (% Recovery) 98.36% to 99.69%[10]
Limit of Detection (LOD) Not explicitly stated in search result
Limit of Quantification (LOQ) Not explicitly stated in search result
Experimental Protocol: RP-HPLC Method

2.2.1. Reagents and Materials

  • This compound working standard

  • Methanol (HPLC grade)[10]

  • Milli-Q water[10]

  • 0.45 µm membrane filter

2.2.2. Preparation of Mobile Phase

  • Prepare a mixture of HPLC grade methanol and water in the ratio of 80:20 (v/v).[10]

  • Filter the mixture through a 0.45 µm membrane filter.[10]

  • Sonicate the filtered mobile phase for 15 minutes to degas.[10]

2.2.3. Preparation of Standard Stock Solution

  • Accurately weigh 10 mg of this compound working standard and transfer it to a 100 mL volumetric flask.[10]

  • Dissolve the standard in 50 mL of methanol and make up the volume with the same solvent to obtain a concentration of 100 µg/mL.[10]

2.2.4. Preparation of Sample Solution (from Tablets)

  • Weigh and powder twenty tablets.

  • Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the drug.

  • Make up the volume to 100 mL with methanol.

  • Filter the solution through a 0.45 µm membrane filter.

  • From the filtrate, pipette out an appropriate aliquot and dilute it with the mobile phase to obtain a final concentration within the linearity range (e.g., 9 µg/mL).[10]

2.2.5. Chromatographic Analysis

  • Set up the HPLC system with the chromatographic conditions specified in Table 1.

  • Inject 20 µL of the standard solution and record the chromatogram.

  • Inject 20 µL of the sample solution and record the chromatogram.

  • The amount of this compound in the sample is calculated from the peak areas.[10]

High-Performance Thin-Layer Chromatography (HPTLC)

An HPTLC densitometric method has been developed for the quantification of this compound, emphasizing a green analytical chemistry approach.[5][6]

Chromatographic Conditions and Validation Parameters
ParameterDetailsReference
Stationary Phase HPTLC aluminum plates precoated with silica (B1680970) gel 60 F254[11]
Mobile Phase Toluene: Ethyl acetate (B1210297): Methanol: Ammonia (proportions not specified in snippets)[11]
Detection Wavelength Not explicitly stated in search result
Linearity Range 50–600 ng per band[6]
Correlation Coefficient (R²) 0.9994[6]
Accuracy (% Recovery) 97.97–99.67%[6]
Limit of Detection (LOD) 18.45 ng per spot[6]
Limit of Quantification (LOQ) 55.35 ng per spot[6]
Experimental Protocol: HPTLC Method

3.2.1. Reagents and Materials

  • This compound working standard

  • Toluene (analytical grade)

  • Ethyl acetate (analytical grade)

  • Methanol (analytical grade)

  • Ammonia solution (analytical grade)

  • HPTLC plates precoated with silica gel 60 F254

3.2.2. Preparation of Standard and Sample Solutions

  • Prepare a standard stock solution of this compound in a suitable solvent (e.g., methanol).

  • Prepare the sample solution by extracting the drug from the pharmaceutical formulation using a suitable solvent and dilute to an appropriate concentration.

3.2.3. Chromatographic Development

  • Apply the standard and sample solutions as bands on the HPTLC plate.

  • Develop the plate in a twin-trough chamber saturated with the mobile phase.

  • After development, dry the plate.

3.2.4. Densitometric Analysis

  • Scan the dried plate using a densitometer at the detection wavelength.

  • Quantify the drug by correlating the peak areas of the sample with that of the standard.

UV-Visible Spectrophotometry

A simple, sensitive, and specific UV-Visible spectrophotometric method has been established for the determination of this compound.[12][13][14]

Method Parameters
ParameterDetailsReference
Instrument UV-Visible Spectrophotometer
Wavelength of Maximum Absorbance (λmax) 237 nm[12][13]
Solvent Methanol or 0.1N HCl[14]
Linearity Range 2.0 – 16.0 μg/mL[12][13]
Correlation Coefficient (R²) > 0.99[13]
Regression Equation y = 0.0544x - 0.0526[13]
Accuracy (% Recovery) 99.72 - 101.66%[13]
Limit of Detection (LOD) 0.34 μg/mL[13]
Limit of Quantification (LOQ) 1.02 μg/mL[13]
Experimental Protocol: UV-Visible Spectrophotometry

4.2.1. Reagents and Materials

  • This compound working standard

  • Methanol (analytical grade)

4.2.2. Preparation of Standard Stock Solution

  • Accurately weigh 10 mg of this compound and dissolve it in 100 mL of methanol to get a concentration of 100 µg/mL.

4.2.3. Preparation of Calibration Curve

  • From the standard stock solution, prepare a series of dilutions in methanol to get concentrations in the range of 2.0 – 16.0 μg/mL.

  • Measure the absorbance of each dilution at 237 nm against a methanol blank.

  • Plot a calibration curve of absorbance versus concentration.

4.2.4. Analysis of Pharmaceutical Formulation

  • Prepare a sample solution from the pharmaceutical formulation as described in the HPLC protocol, ensuring the final concentration falls within the linearity range.

  • Measure the absorbance of the sample solution at 237 nm.

  • Determine the concentration of this compound in the sample from the calibration curve.

Visualizations

analytical_workflow cluster_methods Analytical Techniques start Start: Sample Preparation extraction Drug Extraction from Formulation start->extraction dilution Dilution to Working Concentration extraction->dilution hplc HPLC Analysis dilution->hplc Inject hptlc HPTLC Analysis dilution->hptlc Spot uv UV-Vis Spectrophotometry dilution->uv Measure data Data Acquisition hplc->data hptlc->data uv->data quantification Quantification data->quantification report Report Generation quantification->report end End report->end

Caption: General workflow for the analysis of this compound.

hplc_schematic mobile_phase Mobile Phase (Methanol:Water) pump HPLC Pump mobile_phase->pump injector Injector pump->injector column C8 Column injector->column detector UV Detector (260 nm) column->detector data_system Data System detector->data_system waste Waste detector->waste

Caption: Schematic diagram of the HPLC system for Barnidipine HCl analysis.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of Barnidipine Hydrochloride for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the aqueous solubility of Barnidipine (B1667753) Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for effectively preparing Barnidipine Hydrochloride solutions for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound is a poorly water-soluble compound. Its aqueous solubility is approximately 0.004 mg/mL . It is also described as being "very slightly soluble in water" and "insoluble in H2O".

Q2: In which organic solvents is this compound soluble?

A2: this compound exhibits good solubility in several organic solvents. This information is crucial for preparing concentrated stock solutions.

SolventSolubility
Dimethyl Sulfoxide (DMSO)~30 mg/mL[1]
Ethanol~10 mg/mL[1]
MethanolSoluble
Dimethylformamide (DMF)~30 mg/mL[1]

A study has also detailed the solubility of barnidipine in various other pure solvents, indicating it is more soluble in polar solvents with shorter carbon chains.[2][3]

Q3: Why does my this compound precipitate when I dilute my DMSO stock solution in an aqueous buffer?

A3: This is a common issue known as "precipitation upon dilution." It occurs because this compound is highly soluble in the organic stock solvent (like DMSO) but poorly soluble in the aqueous buffer. When the stock solution is added to the buffer, the solvent composition changes dramatically, causing the drug to crash out of the solution.

Q4: What are the common methods to improve the aqueous solubility of this compound for in vitro assays?

A4: Several techniques can be employed to enhance the aqueous solubility of poorly soluble drugs like this compound. These include:

  • Co-solvent Systems: Using a mixture of a water-miscible organic solvent and water.

  • pH Adjustment: Modifying the pH of the aqueous medium.

  • Cyclodextrin (B1172386) Complexation: Encapsulating the drug molecule within a cyclodextrin molecule.

  • Nanosuspension: Reducing the particle size of the drug to the nanometer range.

  • Solid Dispersion: Dispersing the drug in a solid hydrophilic carrier.

Troubleshooting Guides

This section provides step-by-step guidance to overcome common solubility challenges with this compound in a laboratory setting.

Issue 1: Precipitation Observed When Preparing Working Solutions

Logical Workflow for Troubleshooting Precipitation

G start Precipitation Observed check_conc Is the final concentration too high? start->check_conc check_dmso Is the final DMSO concentration >0.5%? check_conc->check_dmso No solution1 Lower final drug concentration. check_conc->solution1 Yes check_addition Was the stock added too quickly? check_dmso->check_addition No solution2 Maintain final DMSO concentration <0.5%. check_dmso->solution2 Yes check_temp Is the buffer cold? check_addition->check_temp No solution3 Add stock solution dropwise with vigorous mixing. check_addition->solution3 Yes solution4 Warm the aqueous buffer to 37°C. check_temp->solution4 Yes end Clear Solution check_temp->end No, consider other methods solution1->end solution2->end solution3->end solution4->end G prep_stock Prepare High-Concentration Stock in 100% DMSO sonicate Sonicate to Ensure Complete Dissolution prep_stock->sonicate serial_dilute Perform Serial Dilutions in Culture Medium sonicate->serial_dilute add_to_cells Add Final Dilution to Cells serial_dilute->add_to_cells neg_control Include Vehicle Control (Medium + same % DMSO) add_to_cells->neg_control G cluster_0 Solubilization Strategy cluster_1 In Vitro Assay CoSolvent Co-Solvent SolubleDrug Soluble Barnidipine HCl CoSolvent->SolubleDrug Cyclodextrin Cyclodextrin Cyclodextrin->SolubleDrug Nanosuspension Nanosuspension Nanosuspension->SolubleDrug SolidDispersion Solid Dispersion SolidDispersion->SolubleDrug Cells Target Cells SolubleDrug->Cells LTypeChannel L-type Ca2+ Channel Cells->LTypeChannel CellularResponse Cellular Response (e.g., Ca2+ influx inhibition) LTypeChannel->CellularResponse Blockade

References

Technical Support Center: Analysis of Barnidipine Hydrochloride and its Synthesis Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on identifying and characterizing synthesis impurities of Barnidipine Hydrochloride. It includes detailed experimental protocols, troubleshooting advice for common analytical challenges, and a list of frequently asked questions.

Impurity Identification and Data

During the synthesis of this compound, several related substances can be formed. Proactive identification and characterization of these impurities are critical for ensuring the quality, safety, and efficacy of the final drug product. Four key process-related impurities have been identified and are detailed below.[1][2][3]

Table 1: Key Synthesis Impurities of this compound

Impurity NameStructureMolecular FormulaMolecular Weight ( g/mol )Relative Retention Time (RRT) vs. Barnidipine
Impurity A (Diastereoisomer)(3'S,4R)-1-benzyl-3-pyrrolidinyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine dicarboxylateC₂₇H₂₉N₃O₆491.54Not specified, but has a different HPLC retention time
Impurity B (Oxidation Product)3-(R)-1-benzylpyrrolidin-3-yl 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylateC₂₇H₂₇N₃O₆489.521.68
Impurity C (Transesterification Product)(S)-3-ethyl 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylateC₁₈H₂₀N₂O₆360.363.14
Impurity D (Analogue from starting material)(3'S,4S)-1-benzyl-3-pyrrolidinyl ethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylateC₂₈H₃₁N₃O₆505.561.84

Data sourced from "Synthesis and Characterization of Impurities of this compound, an Antihypertensive Drug Substance".[1][2][3]

Experimental Protocols

This section provides a detailed methodology for the analysis of this compound and its impurities by High-Performance Liquid Chromatography (HPLC).

Recommended HPLC Method for Impurity Profiling

This method is adapted from published literature for the analysis of Barnidipine HCl and its related impurities.[1][4]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Agilent ZORBAX Eclipse XDB-C18 (150 mm × 4.6 mm, 5 µm) or a similar C18 column.[1][2][3]

  • Mobile Phase: Methanol (B129727):Water (80:20 v/v).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: Ambient.

  • Detection Wavelength: 237 nm.[4]

  • Injection Volume: 20 µL.[4]

  • Sample Preparation:

    • Accurately weigh and transfer 10 mg of the this compound sample into a 100 mL volumetric flask.

    • Dissolve in 50 mL of methanol and make up the volume with the same solvent to obtain a concentration of 100 µg/mL.[4]

    • Further dilute with the mobile phase to a suitable concentration for analysis (e.g., 9 µg/mL).[4]

    • Filter the final solution through a 0.45 µm membrane filter before injection.

Visualized Workflows and Pathways

Synthesis of this compound

The following diagram illustrates the key steps in the synthesis of this compound, highlighting where impurities may arise.

Barnidipine Synthesis A 3-Nitrobenzaldehyde D Hantzsch Dihydropyridine Synthesis A->D B Methyl Acetoacetate B->D C Ammonia C->D E Racemic Dihydropyridine Intermediate D->E F Hydrolysis E->F G Racemic Carboxylic Acid F->G H Chiral Resolution G->H I (S)-Carboxylic Acid H->I K Esterification I->K J (R)-1-Benzyl-3-pyrrolidinol J->K L Barnidipine K->L N This compound L->N M HCl M->N Impurity Formation Barnidipine Barnidipine Ethanol Ethanol (Recrystallization Solvent) Barnidipine->Ethanol Recrystallization Oxidation Oxidation (Light/Air Exposure) Barnidipine->Oxidation ImpurityA Impurity A (Diastereoisomer) ImpurityB Impurity B (Oxidation Product) ImpurityC Impurity C (Transesterification) ImpurityD Impurity D (Analogue) RacemicAcid Racemic Carboxylic Acid Intermediate IncompleteResolution Incomplete Chiral Resolution RacemicAcid->IncompleteResolution Esterification Esterification Ethanol->Esterification EthylAminoCrotonate Ethyl 3-aminobut-2-enoate (Starting Material Impurity) Synthesis Hantzsch Synthesis EthylAminoCrotonate->Synthesis Oxidation->ImpurityB IncompleteResolution->ImpurityA Esterification->ImpurityC Synthesis->ImpurityD

References

Technical Support Center: Minimizing Degradation of Barnidipine Hydrochloride During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Barnidipine (B1667753) Hydrochloride during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways of Barnidipine Hydrochloride?

A1: this compound is susceptible to degradation through several pathways, primarily initiated by exposure to light (photodegradation) and conditions of high or low pH (hydrolysis). The main degradation pathways include:

  • Oxidation of the Dihydropyridine (B1217469) Ring: This is the most significant degradation pathway, especially upon exposure to light (natural or UV).[1][2][3] The dihydropyridine moiety is oxidized to form the corresponding pyridine (B92270) derivative, which is pharmacologically inactive.[1][3]

  • Hydrolysis: The ester linkages in the Barnidipine molecule can be hydrolyzed under both acidic and alkaline conditions.[4][5] This results in the formation of the corresponding carboxylic acid and alcohol derivatives.

  • N-debenzylation: The benzyl (B1604629) group attached to the pyrrolidine (B122466) ring can be cleaved.[4][5]

  • Reduction of the Nitro Group: The nitro group on the phenyl ring can be reduced to an amino group.[5]

Q2: How sensitive is this compound to light, and what is the main photodegradation product?

A2: this compound is highly sensitive to light.[1][6] Exposure to both natural sunlight and artificial UV light can cause rapid degradation.[1] The primary photodegradation product is the pyridine derivative, formed by the aromatization of the dihydropyridine ring.[1][2][3] Under forced irradiation, a more complex degradation pathway can occur, leading to several by-products.[1]

Q3: What are the optimal storage conditions for this compound samples and solutions to minimize degradation?

A3: To minimize degradation, this compound samples and solutions should be:

  • Protected from light: Always store solid samples and solutions in amber-colored vials or containers wrapped in aluminum foil.[1] Perform all sample preparation steps under low-light conditions or using light-protective measures.

  • Stored at low temperatures: For short-term storage, refrigeration (2-8 °C) is recommended. For long-term storage, freezing (-20 °C or lower) is advisable.

  • Maintained at an appropriate pH: Avoid highly acidic or alkaline conditions. If possible, maintain the pH of solutions close to neutral.

Q4: Which solvents are recommended for dissolving this compound during sample preparation?

A4: Methanol (B129727) and acetonitrile (B52724) are commonly used solvents for dissolving this compound for HPLC analysis.[7] A mixture of methanol and water (e.g., 80:20 v/v) is often used as a diluent and in the mobile phase.[7] It is crucial to use HPLC-grade solvents to avoid impurities that could interfere with the analysis.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low recovery of this compound Photodegradation during sample handling and processing.- Work under yellow or red light. - Use amber-colored autosampler vials or wrap clear vials in aluminum foil. - Minimize the exposure time of the sample to light at every step.
Hydrolysis due to inappropriate pH of the sample matrix or diluent.- Adjust the pH of the sample to be near neutral (pH 6-7.5) if the analytical method allows. - Use buffered solutions for sample dilution.
Thermal degradation from excessive heat during sample processing (e.g., evaporation).- If using an evaporator, ensure the temperature is kept low and the process is as short as possible. - Consider using a gentle stream of nitrogen for solvent evaporation at room temperature.
Appearance of extra peaks in the chromatogram Formation of degradation products.- Compare the chromatogram with that of a freshly prepared, protected standard solution to identify potential degradation peaks. - The most common degradation product is the pyridine derivative, which will have a different retention time.[1][3]
Impurities in the solvents or reagents.- Use high-purity, HPLC-grade solvents and freshly prepared reagents.
Inconsistent analytical results Ongoing degradation in the autosampler.- Use a temperature-controlled autosampler set to a low temperature (e.g., 4 °C). - Limit the time samples are stored in the autosampler before injection.
Incomplete dissolution of the sample.- Ensure the sample is fully dissolved by vortexing and/or sonicating for an adequate amount of time.

Quantitative Data on this compound Degradation

While specific quantitative data on the percentage of this compound degradation under various forced conditions (acidic, alkaline, oxidative, thermal) is not extensively available in the public literature, its high sensitivity to light has been quantified. The data below is compiled from a study on its photostability.[6][8][9]

Condition Matrix Radiation Exposure Residual Barnidipine (%)
PhotolyticEthanol225 kJ/m²29.81%[6][8][9]
PhotolyticLiposome Complex225 kJ/m²42.90%[6][8]
PhotolyticCyclodextrin Complex225 kJ/m²72.03%[6][8]
PhotolyticDrug-in-Cyclodextrin-in-Liposome225 kJ/m²90.78%[6][8]
PhotolyticSolid Formulation (pulverized tablet)225 kJ/m²96.03%[6][8][9]

Note: The lack of comprehensive public data on forced degradation under other stress conditions highlights the need for researchers to perform their own stability-indicating method development and validation for their specific sample matrices and analytical conditions.

Experimental Protocols

Protocol 1: Sample Preparation of this compound from Bulk Drug for HPLC Analysis

Objective: To prepare a solution of this compound from the bulk drug substance for HPLC analysis while minimizing degradation.

Materials:

  • This compound reference standard

  • HPLC-grade methanol

  • HPLC-grade water

  • Amber-colored volumetric flasks and vials

  • Analytical balance

  • Sonicator

  • 0.45 µm syringe filters

Procedure:

  • Standard Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh 10 mg of this compound reference standard.

    • Transfer the weighed standard to a 100 mL amber-colored volumetric flask.

    • Add approximately 70 mL of HPLC-grade methanol and sonicate for 10 minutes or until fully dissolved.

    • Allow the solution to return to room temperature.

    • Make up the volume to 100 mL with methanol.

    • Stopper the flask and mix thoroughly by inverting it several times.

  • Working Standard Solutions:

    • Prepare working standard solutions by diluting the stock solution with a suitable mobile phase or diluent (e.g., Methanol:Water 80:20 v/v) in amber-colored volumetric flasks.

  • Filtration:

    • Before injection into the HPLC system, filter the final solution through a 0.45 µm syringe filter into an amber-colored HPLC vial.

Protocol 2: Stability-Indicating RP-HPLC Method for this compound

Objective: To provide a starting point for a stability-indicating RP-HPLC method for the quantification of this compound and the separation of its primary photodegradation product.

Parameter Condition
Column C8 (250 x 4.6 mm, 5 µm)[7]
Mobile Phase Methanol: Water (80:20 v/v)[7]
Flow Rate 1.0 mL/min[7]
Detection Wavelength 237 nm
Injection Volume 20 µL
Column Temperature Ambient
Run Time Sufficient to allow for the elution of the parent drug and any degradation products.

Note: This method should be validated for its stability-indicating properties by performing forced degradation studies and ensuring that the degradation products are well-resolved from the parent peak.

Visualizations

cluster_workflow Sample Preparation Workflow start Weigh Barnidipine HCl (in low light) dissolve Dissolve in Methanol (Amber flask) start->dissolve sonicate Sonicate to ensure complete dissolution dissolve->sonicate dilute Dilute to working concentration (with mobile phase) sonicate->dilute filter Filter through 0.45 µm filter (into amber vial) dilute->filter inject Inject into HPLC filter->inject

Figure 1. Workflow for preparing Barnidipine HCl samples.

cluster_degradation Primary Degradation Pathways cluster_photo Photodegradation cluster_hydrolysis Hydrolysis (Acidic/Alkaline) cluster_other Other Pathways Barnidipine This compound (Dihydropyridine Ring) Pyridine Pyridine Derivative (Inactive Metabolite) Barnidipine->Pyridine Light (UV/Sunlight) EsterHydrolysis Ester Hydrolysis Products Barnidipine->EsterHydrolysis H+ / OH- Debenzylation N-debenzylated Product Barnidipine->Debenzylation NitroReduction Nitro-reduced Product Barnidipine->NitroReduction

Figure 2. Degradation pathways of Barnidipine HCl.

References

Overcoming matrix effects in LC-MS/MS analysis of Barnidipine in plasma

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: LC-MS/MS Analysis of Barnidipine in Plasma

Welcome to the technical support center for the LC-MS/MS analysis of Barnidipine in human plasma. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect Barnidipine analysis?

A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte, such as Barnidipine, by co-eluting compounds from the sample matrix (e.g., plasma).[1][2][3] In plasma analysis, phospholipids (B1166683) are a major contributor to matrix effects, which can lead to poor accuracy, imprecision, and decreased sensitivity in the LC-MS/MS assay.[4]

Q2: How can I detect the presence of matrix effects in my assay?

A2: Two common methods to assess matrix effects are:

  • Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[1][5] A solution of Barnidipine is infused into the mass spectrometer post-column while a blank plasma extract is injected. Any deviation in the baseline signal indicates the retention time of interfering components.[5][6]

  • Post-Extraction Spike Analysis: This quantitative approach compares the peak area of an analyte in a neat solution to the peak area of the analyte spiked into a blank matrix extract post-extraction.[2] This allows for the calculation of the matrix factor (MF).

Q3: What is a suitable internal standard (IS) for Barnidipine analysis?

A3: The use of a stable isotope-labeled (SIL) internal standard is highly recommended to compensate for matrix effects.[1] For Barnidipine, Barnidipine-d5 is a commonly used and effective internal standard.[7] A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, thus providing more accurate and precise quantification.[1]

Troubleshooting Guide

Issue 1: Poor Sensitivity and Low Signal Intensity for Barnidipine

This issue is often a direct consequence of ion suppression from the plasma matrix.

Troubleshooting Workflow: Ion Suppression

A Low Barnidipine Signal (Potential Ion Suppression) B Confirm Matrix Effect (Post-Column Infusion or Post-Extraction Spike) A->B Investigate C Optimize Sample Preparation B->C Matrix Effect Confirmed D Optimize Chromatography B->D Matrix Effect Confirmed E Use Stable Isotope-Labeled Internal Standard (SIL-IS) C->E D->E F Problem Resolved E->F Implement

Caption: Troubleshooting workflow for low signal intensity.

Solution 1: Enhance Sample Preparation

The most effective way to combat matrix effects is to remove interfering components before they enter the LC-MS/MS system.[8][9]

  • Strategy: Switch from Protein Precipitation (PPT) to a more selective technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[8]

  • Rationale: PPT is a simple but non-selective method that often fails to remove phospholipids, a primary cause of ion suppression. LLE and SPE offer better cleanup by separating Barnidipine from matrix components based on polarity and solubility.[8]

Comparison of Sample Preparation Techniques

TechniqueProsConsTypical Recovery for BarnidipineReference
Protein Precipitation (PPT) Simple, fast, inexpensiveNon-selective, high matrix effectsNot specified, but generally lower purity[8][9]
Liquid-Liquid Extraction (LLE) Good removal of salts and proteinsCan be labor-intensive, may not remove all phospholipids>80%[10]
Solid-Phase Extraction (SPE) Highly selective, excellent for removing phospholipidsCan be more expensive and require method development>61%[11]

Solution 2: Optimize Chromatographic Separation

If sample preparation is not sufficient, modifying the chromatographic conditions can help separate Barnidipine from co-eluting interferences.[1]

  • Strategy 1: Adjust Gradient Elution: Modifying the gradient slope or the initial mobile phase composition can improve the resolution between Barnidipine and matrix components.

  • Strategy 2: Change Column Chemistry: If using a standard C18 column, consider a different stationary phase (e.g., phenyl-hexyl) to alter the elution profile of interfering compounds.[6]

  • Strategy 3: Use a Divert Valve: A divert valve can be programmed to send the highly polar, early-eluting matrix components to waste, preventing them from entering the mass spectrometer and contaminating the ion source.[12]

Issue 2: Inconsistent Results and Poor Reproducibility

High variability between injections is a hallmark of inconsistent matrix effects.

Logical Relationship: Causes of Irreproducibility

A Poor Reproducibility B Variable Matrix Effects B->A C Inadequate Sample Cleanup C->B D Co-elution of Interferences D->B E Lack of Appropriate IS E->A

Caption: Root causes of poor reproducibility in analysis.

Solution 1: Implement a Robust Internal Standard

  • Strategy: Use Barnidipine-d5 as an internal standard.[7]

  • Rationale: An ideal internal standard co-elutes with the analyte and experiences the same matrix effects, thereby correcting for variations in signal suppression or enhancement between samples.[1]

Solution 2: Evaluate and Optimize Sample Collection and Handling

  • Strategy: Ensure consistency in the type of collection tubes (e.g., anticoagulant used), and in sample storage and handling procedures.

  • Rationale: Different anticoagulants and plasticizers from collection tubes can be a source of matrix interference. Inconsistent freeze-thaw cycles can also alter the plasma matrix.[11]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Barnidipine in Plasma

This protocol is adapted from a validated method for Barnidipine analysis.[7]

  • Sample Pre-treatment:

    • Aliquot 500 µL of plasma sample.

    • Add 50 µL of internal standard working solution (Barnidipine-d5).

    • Vortex, then add 500 µL of 2% ortho-phosphoric acid in water.

  • SPE Cartridge Conditioning:

    • Condition a Bond Elute Plexa (1cc / 30mg) cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 1% glacial acetic acid in 5% methanol/water.

    • Wash the cartridge twice with 1 mL of 100% water.

  • Elution:

    • Elute Barnidipine and the IS with 1 mL of acetonitrile.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue with 200 µL of the mobile phase.

    • Transfer to an HPLC vial for analysis.

Protocol 2: LC-MS/MS Parameters

The following are typical parameters for the analysis of Barnidipine.

Liquid Chromatography Parameters

ParameterSettingReference
Column Phenomenex Luna HILIC (150mm x 4.6mm, 3.0 µm)[7]
Mobile Phase 2 mM Ammonium Formate (pH 4 with Formic Acid) in 80% Acetonitrile[7]
Flow Rate 500 µL/min[7]
Column Temp. 40°C[7]
Injection Vol. 10 µL[7]
Elution Mode Isocratic[7]

Mass Spectrometry Parameters

ParameterSettingReference
Ionization Mode Positive Electrospray Ionization (ESI+)[7]
Scan Type Multiple Reaction Monitoring (MRM)[7][10]
Ion Source Temp. 600°C[7]
Ion Spray Voltage 3200 V[7]
MRM Transitions Barnidipine: To be optimizedBarnidipine-d5: To be optimized[7]
Dwell Time 200 ms[7]

Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.

By following these guidelines and protocols, researchers can effectively troubleshoot and overcome matrix effects in the LC-MS/MS analysis of Barnidipine, leading to more accurate and reliable results.

References

Best practices for long-term storage of Barnidipine Hydrochloride stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Barnidipine Hydrochloride stock solutions, alongside troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][2] It is highly soluble in DMSO, often requiring sonication to achieve complete dissolution.[1] For in vivo experiments, DMSO stock solutions are typically diluted with aqueous-based solutions containing co-solvents such as PEG300, Tween-80, or SBE-β-CD to improve solubility and reduce toxicity.[1]

Q2: What are the optimal storage conditions and shelf-life for this compound stock solutions?

A2: For long-term storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1] The solutions should be sealed tightly and protected from moisture and light.[1]

Q3: Is this compound sensitive to light?

A3: Yes, this compound is known to be sensitive to light.[2] Exposure to light, particularly natural sunlight or UV irradiation, can lead to photodegradation, primarily through the oxidation of the dihydropyridine (B1217469) ring to a pyridine (B92270) derivative, which results in a loss of pharmacological activity.[2] Therefore, it is crucial to protect both the solid compound and its solutions from light during storage and handling.

Q4: What is the primary mechanism of action of this compound?

A4: this compound is a potent L-type calcium channel blocker.[3][4] It selectively inhibits the influx of extracellular calcium ions through L-type calcium channels in vascular smooth muscle cells. This inhibition leads to vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.

Q5: Can I use a prepared aqueous solution of this compound for experiments over several days?

A5: It is generally not recommended. For in vivo experiments, it is advised to prepare fresh working solutions on the day of use.[1] If a solution containing co-solvents appears cloudy or shows precipitation, it should not be used. For in vitro cell-based assays, while a DMSO stock can be stored for longer, the final diluted working solution in cell culture media should ideally be prepared fresh for each experiment to ensure consistent results.

Troubleshooting Guide

Problem Possible Cause Solution
Precipitation or cloudiness upon dilution of DMSO stock solution into aqueous buffer or media. This compound has poor aqueous solubility.- Gently warm the solution. - Use sonication to aid dissolution.[1] - For in vivo studies, consider using a formulation with co-solvents like PEG300 and Tween-80 to improve solubility.[1] - Ensure the final concentration in the aqueous solution does not exceed its solubility limit.
Inconsistent or weaker than expected results in cell-based assays. 1. Degradation of the compound: This could be due to improper storage (e.g., exposure to light, repeated freeze-thaw cycles) or instability in the assay medium. 2. Inaccurate concentration: This may result from precipitation in the stock or working solution.1. Prepare fresh working solutions from a properly stored stock solution for each experiment. Protect all solutions from light. 2. Before use, visually inspect the stock solution for any signs of precipitation. If present, warm and sonicate the solution to redissolve the compound.
High background signal or off-target effects in experiments. 1. DMSO toxicity: High concentrations of DMSO can be toxic to cells. 2. Compound degradation: Degradation products may have different biological activities.1. Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) and include a vehicle control (medium with the same concentration of DMSO) in your experiments. 2. Always use freshly prepared dilutions from a properly stored stock solution and protect from light to minimize degradation.
Variability between experimental replicates. 1. Uneven distribution of the compound in the working solution. 2. Temperature fluctuations during the experiment. 1. Ensure the working solution is thoroughly mixed before adding it to the experimental setup. 2. Maintain consistent temperature conditions throughout the assay, as temperature can affect the stability and activity of the compound.

Quantitative Data Summary

ParameterConditionValue/RecommendationSource(s)
Storage Temperature (Solid) Long-term4°C, sealed, away from moisture and lightMedChemExpress
Storage Temperature (Stock Solution in DMSO) Long-term (up to 6 months)-80°C[1]
Short-term (up to 1 month)-20°C[1]
Recommended Solvent Stock SolutionDMSO (use of fresh, hygroscopic DMSO is recommended)[1]
Solubility in DMSO High ConcentrationUp to 250 mg/mL (may require sonication)MedChemExpress
In Vivo Formulation Example 1 Co-solvents10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1]
In Vivo Formulation Example 2 Co-solvents10% DMSO, 90% (20% SBE-β-CD in Saline)[1]

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid powder)

  • Anhydrous/fresh Dimethyl Sulfoxide (DMSO)

  • Sterile, light-protecting microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Calibrated analytical balance and weighing paper/boat

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a fume hood. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 528.0 g/mol ), weigh out 5.28 mg of the compound.

  • Dissolution: Transfer the weighed powder into a sterile, light-protecting tube. Add the calculated volume of fresh DMSO. For the example above, add 1 mL of DMSO.

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes.

  • Sonication (if necessary): If the compound does not fully dissolve, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear. Gentle warming can also be applied if needed.

  • Aliquoting: Once a clear stock solution is obtained, aliquot it into smaller, single-use volumes in light-protecting tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).

Visualizations

experimental_workflow Experimental Workflow for this compound Solution Preparation and Storage weigh Weigh Barnidipine HCl Powder dissolve Dissolve in Fresh DMSO weigh->dissolve protect Protect from Light (at all stages) weigh->protect mix Vortex Thoroughly dissolve->mix dissolve->protect sonicate Sonicate if Necessary (for complete dissolution) mix->sonicate aliquot Aliquot into Single-Use Vials sonicate->aliquot store_long Store at -80°C (up to 6 months) aliquot->store_long store_short Store at -20°C (up to 1 month) aliquot->store_short aliquot->protect

Caption: Workflow for preparing and storing this compound stock solutions.

signaling_pathway Mechanism of Action of this compound in Vascular Smooth Muscle cluster_membrane Cell Membrane ca_channel L-type Ca²⁺ Channel ca_influx Ca²⁺ Influx ca_channel->ca_influx Inhibited barnidipine Barnidipine HCl barnidipine->ca_channel Blocks vasodilation Vasodilation barnidipine->vasodilation Leads to calmodulin Ca²⁺ binds to Calmodulin ca_influx->calmodulin mlck_activation Myosin Light Chain Kinase (MLCK) Activation calmodulin->mlck_activation mlc_phosphorylation Myosin Light Chain Phosphorylation mlck_activation->mlc_phosphorylation contraction Vascular Smooth Muscle Contraction mlc_phosphorylation->contraction

Caption: Signaling pathway of this compound's action on L-type calcium channels.

References

How to dissolve Barnidipine Hydrochloride in DMSO for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical information and troubleshooting advice for dissolving and using Barnidipine Hydrochloride in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving this compound for cell culture?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound for in vitro studies.[1][2][3][4][5][6] It offers high solubility for this compound.

Q2: I'm seeing conflicting information about the solubility of this compound in DMSO. What is the correct value?

A2: The reported solubility of this compound in DMSO varies across different suppliers, ranging from 30 mg/mL to as high as 250 mg/mL.[1][2][4][7][8] This variability can be attributed to factors such as the specific batch, purity, and whether it is the hydrochloride salt or the free base. For practical purposes, a concentration of at least 30 mg/mL can be expected.

Q3: My this compound is not dissolving completely in DMSO. What should I do?

A3: If you encounter solubility issues, consider the following:

  • Use fresh, anhydrous DMSO: Moisture absorbed by DMSO can significantly reduce the solubility of compounds.[3][4][5]

  • Sonication: Applying ultrasonic treatment can aid in the dissolution process.[2][4][8]

  • Gentle warming: Briefly warming the solution may also help, but be cautious about potential degradation of the compound.

Q4: My compound precipitates when I add the DMSO stock solution to my cell culture medium. How can I prevent this?

A4: Precipitation upon addition to aqueous solutions is a common issue with compounds dissolved in DMSO. To mitigate this:

  • Perform serial dilutions: Instead of adding the concentrated stock directly to your medium, perform one or more intermediate dilution steps in culture medium.[9]

  • Ensure rapid mixing: Add the DMSO stock solution to the medium while gently vortexing or swirling to ensure rapid dispersal.

  • Keep the final DMSO concentration low: The final concentration of DMSO in your cell culture should be kept to a minimum, ideally below 0.5%, to avoid solvent-induced precipitation and cytotoxicity.[10][11]

Q5: What is the recommended storage condition for this compound stock solutions in DMSO?

A5: Aliquot your stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4][10] These aliquots should be stored at -20°C or -80°C.[4][7][10] A common recommendation is storage at -80°C for up to 6 months or -20°C for up to 1 month.[2][4]

Quantitative Data Summary

The following table summarizes the key quantitative information for working with this compound.

ParameterValueSource(s)
Molecular Weight 528.0 g/mol [1][6]
Solubility in DMSO 30 mg/mL to 250 mg/mL[1][2][3][4][5][6][7][8]
Recommended Stock Solution Concentration 10 mM - 20 mM[4][7]
Final DMSO Concentration in Cell Culture < 0.5%[10][11]
Stock Solution Storage Temperature -20°C or -80°C[1][4][7][10]
Stock Solution Stability Up to 6 months at -80°C[2][4][10]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 528.0 g/mol )

  • Anhydrous (cell culture grade) DMSO

  • Sterile microcentrifuge tubes

  • Calibrated pipette

Procedure:

  • Weighing the Compound: Accurately weigh out 5.28 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Adding the Solvent: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the powder.

  • Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the tube for 5-10 minutes.[2][4][8]

  • Sterilization (Optional): If required for your specific application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store these aliquots at -20°C or -80°C, protected from light.[2][4]

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed sterile cell culture medium

  • Sterile tubes for dilution

Procedure:

  • Intermediate Dilution (1:100): Add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed cell culture medium to create a 100 µM intermediate solution. Mix gently by pipetting.

  • Final Dilution (1:10): Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed cell culture medium to achieve the final 10 µM working concentration. The final DMSO concentration will be 0.1%.

  • Control Preparation: Prepare a vehicle control by adding the same final concentration of DMSO (in this case, 0.1%) to your cell culture medium without the drug.[9]

  • Application to Cells: Use the prepared working solution immediately to treat your cells.

Visual Guides

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh 5.28 mg Barnidipine HCl add_dmso Add 1 mL Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot & Store at -80°C dissolve->aliquot intermediate_dilution Prepare 100 µM Intermediate Dilution aliquot->intermediate_dilution Use one aliquot final_dilution Prepare 10 µM Final Working Solution intermediate_dilution->final_dilution treat_cells Treat Cells final_dilution->treat_cells

Caption: Workflow for preparing this compound solutions.

troubleshooting_guide start Precipitate forms in cell culture medium? check_dmso_conc Is final DMSO concentration > 0.5%? start->check_dmso_conc reduce_dmso Reduce final DMSO concentration. check_dmso_conc->reduce_dmso Yes serial_dilution Use serial dilutions in culture medium. check_dmso_conc->serial_dilution No end_ok Problem Resolved reduce_dmso->end_ok rapid_mixing Ensure rapid mixing when diluting. serial_dilution->rapid_mixing rapid_mixing->end_ok

Caption: Troubleshooting precipitation issues.

References

Technical Support Center: Enhancing the Bioavailability of Barnidipine Hydrochloride in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the poor bioavailability of Barnidipine (B1667753) Hydrochloride in animal studies. The information is presented in a user-friendly question-and-answer format, with detailed experimental protocols and quantitative data summaries to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of Barnidipine Hydrochloride low in animal models?

A1: The poor oral bioavailability of this compound in animal models, such as rats and dogs, is primarily attributed to its extensive first-pass metabolism in the liver.[1] This means that after oral administration, a significant portion of the drug is metabolized before it can reach systemic circulation and exert its therapeutic effect. The absolute bioavailability has been reported to be as low as 11-18% in rats and 6-9% in dogs.[1]

Q2: What are the main metabolic pathways of this compound?

A2: this compound undergoes metabolism primarily in the liver, catalyzed by cytochrome P450 (CYP) enzymes, with CYP3A being the major contributor. The main metabolic pathways include:

These metabolic transformations result in pharmacologically inactive metabolites.

Q3: What formulation strategies can be employed to improve the oral bioavailability of this compound?

A3: Several formulation strategies can be utilized to enhance the oral bioavailability of poorly water-soluble drugs like this compound by increasing their dissolution rate and/or protecting them from extensive first-pass metabolism. These include:

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, leading to a higher concentration gradient and improved absorption.

  • Solid Dispersions: Dispersing the drug in an amorphous state within a hydrophilic polymer matrix can enhance its solubility and dissolution rate.

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water nanoemulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids. This can improve drug solubilization and lymphatic transport, bypassing the liver's first-pass metabolism to some extent.

Troubleshooting Guides

Issue 1: Inconsistent or low bioavailability results in our rat studies despite using a standard suspension.

  • Possible Cause 1: High First-Pass Metabolism.

    • Troubleshooting: As established, Barnidipine undergoes significant first-pass metabolism. A standard suspension is unlikely to overcome this. Consider formulating the drug using one of the bioavailability enhancement techniques described above (nanosuspension, solid dispersion, or SNEDDS).

  • Possible Cause 2: Improper Dosing Technique.

    • Troubleshooting: Ensure accurate and consistent oral gavage technique. Inconsistent administration can lead to variability in the amount of drug reaching the gastrointestinal tract. Refer to the detailed In Vivo Bioavailability Study Protocol below.

  • Possible Cause 3: Animal-to-Animal Variability.

    • Troubleshooting: Use a sufficient number of animals per group to account for biological variability. Ensure animals are of a similar age and weight, and are properly fasted before dosing.

Issue 2: Difficulty in preparing a stable this compound nanosuspension with a consistent particle size.

  • Possible Cause 1: Inappropriate Stabilizer or Concentration.

    • Troubleshooting: The choice and concentration of stabilizer are critical. Screen different stabilizers (e.g., PVP K30, HPMC, Poloxamer 188) and their concentrations to find the optimal combination for this compound. An inadequate amount of stabilizer can lead to particle aggregation (Oswald ripening).

  • Possible Cause 2: Suboptimal Processing Parameters in Media Milling.

    • Troubleshooting: Optimize milling parameters such as milling time, bead size, and milling speed. Smaller beads and higher milling speeds generally lead to smaller particle sizes, but excessive energy input can lead to amorphization or degradation. Start with the recommended parameters in the protocol below and adjust systematically.

  • Possible Cause 3: Aggregation upon Storage.

    • Troubleshooting: Ensure the zeta potential of the nanosuspension is sufficiently high (typically > |30| mV) for electrostatic stabilization. If not, consider adding a secondary stabilizer that provides steric hindrance. Lyophilization with a cryoprotectant can also improve long-term stability.

Issue 3: The prepared amorphous solid dispersion of this compound is physically unstable and recrystallizes over time.

  • Possible Cause 1: Incompatible Polymer.

    • Troubleshooting: The drug and polymer must be miscible. Perform differential scanning calorimetry (DSC) on physical mixtures to assess miscibility. A single glass transition temperature (Tg) indicates good miscibility.

  • Possible Cause 2: High Drug Loading.

    • Troubleshooting: High drug loading increases the thermodynamic driving force for crystallization. Try reducing the drug-to-polymer ratio.

  • Possible Cause 3: Inappropriate Storage Conditions.

    • Troubleshooting: Store the solid dispersion in a desiccator at a low temperature. Moisture and high temperatures can act as plasticizers, increasing molecular mobility and promoting recrystallization.[2]

Data Presentation

The following tables summarize pharmacokinetic data from animal studies on dihydropyridine calcium channel blockers with poor bioavailability, demonstrating the potential for improvement with advanced formulations. While specific data for this compound nanoformulations is limited in publicly available literature, the data for analogous compounds like Cilnidipine (B1669028) and Lercanidipine provide a strong indication of the expected enhancements.

Table 1: Pharmacokinetic Parameters of Cilnidipine Formulations in Rats Following Oral Administration.

FormulationCmax (ng/mL)Tmax (h)AUC0-24h (ng·h/mL)Relative Bioavailability (%)
Bulk Cilnidipine363.6 ± 23.55.7 ± 0.52316.1 ± 163.6100
Cilnidipine Nanosuspension572.4 ± 25.39.8 ± 0.95588.6 ± 229.5~241

Data adapted from a study on Cilnidipine solid lipid nanoparticles, which share similar principles of bioavailability enhancement with nanosuspensions.[3]

Table 2: Pharmacokinetic Parameters of Lercanidipine Hydrochloride Formulations in Rats Following Oral Administration.

FormulationCmax (ng/mL)Tmax (h)AUC0-∞ (ng·h/mL)Relative Bioavailability (%)
Pure Lercanidipine HCl Suspension564.88 ± 1.751.5 ± 0.52046.54 ± 1.67100
Lercanidipine HCl Solid Dispersion1715.317 ± 1.451.0 ± 0.46190.64 ± 1.42~302

Data from a study on Lercanidipine Hydrochloride solid dispersions.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Nanosuspension by Media Milling

This protocol is adapted from methods used for other poorly soluble dihydropyridine calcium channel blockers.[5]

Materials:

  • This compound

  • Stabilizer (e.g., Polyvinylpyrrolidone K25 (PVP K25))

  • Zirconium oxide beads (0.5 mm diameter)

  • Purified water

  • Magnetic stirrer with a high-speed stirring capability

  • Glass vials

Procedure:

  • Preparation of the Suspension:

    • Dissolve the stabilizer (e.g., 0.5% w/v PVP K25) in purified water.

    • Disperse the this compound powder (e.g., 0.1% w/v) in the stabilizer solution under constant stirring to form a pre-suspension.

  • Milling:

    • Add a specific volume of the pre-suspension to a glass vial containing zirconium oxide beads (e.g., 100% w/v of the suspension).

    • Place the vial on a high-speed magnetic stirrer and mill for a predetermined time (e.g., 20 hours). The optimal milling time should be determined experimentally by monitoring the particle size.

  • Separation and Collection:

    • After milling, separate the nanosuspension from the milling beads by decantation or filtration through a coarse filter.

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.

    • Determine the zeta potential to assess the stability of the nanosuspension.

Protocol 2: Preparation of this compound Solid Dispersion by Spray Drying

This protocol is based on general principles of spray drying for amorphous solid dispersions.[6][7][8]

Materials:

Procedure:

  • Preparation of the Spray Solution:

    • Dissolve both this compound and the polymer (e.g., in a 1:2 drug-to-polymer ratio) in the chosen solvent system to obtain a clear solution. The total solid content should typically be between 2-10% (w/v).

  • Spray Drying:

    • Set the spray dryer parameters. These will need to be optimized for the specific instrument and formulation, but typical starting parameters are:

      • Inlet temperature: 80-120°C

      • Atomization gas flow rate: 400-600 L/h

      • Feed pump rate: 3-10 mL/min

    • Pump the feed solution through the atomizer into the drying chamber.

    • The solvent rapidly evaporates, forming solid particles of the drug dispersed in the polymer matrix.

  • Collection and Post-Drying:

    • Collect the dried powder from the cyclone separator.

    • To remove any residual solvent, the powder can be further dried in a vacuum oven at a temperature below the glass transition temperature of the solid dispersion (e.g., 40°C) for 24 hours.

  • Characterization:

    • Confirm the amorphous nature of the drug in the solid dispersion using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

    • Determine the drug content and dissolution profile of the solid dispersion.

Protocol 3: In Vivo Bioavailability Study in Rats

This protocol provides a general guideline for conducting an oral bioavailability study in rats. All animal procedures must be approved by the institution's Animal Care and Use Committee.

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • This compound formulations (e.g., standard suspension, nanosuspension, solid dispersion)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • Anesthetic (if required for blood collection, though conscious sampling is preferred)

  • Centrifuge

Procedure:

  • Animal Acclimatization and Fasting:

    • Acclimatize the rats to the housing conditions for at least one week before the experiment.

    • Fast the rats overnight (approximately 12 hours) before drug administration, with free access to water.

  • Dosing:

    • Accurately weigh each rat and calculate the dose volume based on the concentration of the formulation.

    • Administer the this compound formulation orally using a gavage needle.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.[9]

    • For serial sampling from the same animal, ensure the total blood volume collected does not exceed the recommended limits.[10]

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.

    • Transfer the plasma to clean tubes and store at -20°C or -80°C until analysis.

  • Bioanalysis:

    • Determine the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis:

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

    • Calculate the relative bioavailability of the test formulations compared to the standard suspension.

Visualizations

Barnidipine_Metabolism_Pathway Barnidipine This compound CYP3A CYP3A Enzymes (Liver) Barnidipine->CYP3A First-Pass Metabolism M1 M-1 (N-debenzylated) M3 M-3 (Ester hydrolysis) M8 M-8 (Dihydropyridine oxidation) M2 M-2 (Pyridine form of M-1) M8->M2 M4 M-4 (Pyridine form of M-3) M8->M4 CYP3A->M1 CYP3A->M3 CYP3A->M8

Figure 1: Simplified metabolic pathway of this compound.

Experimental_Workflow_Bioavailability cluster_formulation Formulation Preparation cluster_animal_study In Vivo Animal Study (Rats) cluster_analysis Analysis F1 Standard Suspension Dosing Oral Administration F1->Dosing F2 Nanosuspension F2->Dosing F3 Solid Dispersion F3->Dosing Sampling Serial Blood Sampling Dosing->Sampling Plasma Plasma Separation Sampling->Plasma LCMS LC-MS/MS Analysis Plasma->LCMS PK Pharmacokinetic Analysis LCMS->PK Result Comparative Bioavailability Data PK->Result

Figure 2: Workflow for a comparative bioavailability study.

Troubleshooting_Logic Start Poor Bioavailability Observed Formulation Is an enhanced formulation (nanosuspension, solid dispersion) being used? Start->Formulation UseEnhanced Consider using an enhanced formulation strategy. Formulation->UseEnhanced No CheckFormulation Are there issues with the formulation itself? Formulation->CheckFormulation Yes TroubleshootNano Troubleshoot Nanosuspension: - Check stabilizer - Optimize milling parameters - Assess stability (zeta potential) CheckFormulation->TroubleshootNano Nanosuspension TroubleshootSD Troubleshoot Solid Dispersion: - Check drug-polymer miscibility - Adjust drug loading - Control storage conditions CheckFormulation->TroubleshootSD Solid Dispersion CheckProtocol Is the in vivo protocol optimized? TroubleshootNano->CheckProtocol TroubleshootSD->CheckProtocol OptimizeProtocol Optimize In Vivo Protocol: - Ensure consistent dosing - Use sufficient animals - Standardize animal conditions CheckProtocol->OptimizeProtocol No Success Improved Bioavailability CheckProtocol->Success Yes OptimizeProtocol->Success

Figure 3: Logical troubleshooting flow for poor bioavailability.

References

Technical Support Center: Method Validation for Barnidipine Hydrochloride Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the method validation for Barnidipine (B1667753) Hydrochloride quantification.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in developing a quantitative analytical method for Barnidipine Hydrochloride?

A1: The primary challenges in the quantification of this compound stem from its physicochemical properties and stability. Key difficulties include:

  • Low Aqueous Solubility: this compound is classified as a Biopharmaceutical Classification System (BCS) Class II drug, indicating low solubility and high permeability.[1] This can lead to issues with sample and standard preparation, potentially causing inaccurate and imprecise results.

  • Photostability: Barnidipine, like other 1,4-dihydropyridine (B1200194) derivatives, is sensitive to light.[2][3] Exposure to natural or forced irradiation can lead to degradation, primarily through the oxidation of the dihydropyridine (B1217469) ring to its pyridine (B92270) derivative.[1][2] This necessitates careful handling and storage of samples and standards to prevent the formation of photodegradation products that can interfere with the analysis.

  • Impurity Profile: During synthesis and storage, various process-related impurities and degradation products can form.[4][5] A robust analytical method must be able to separate and quantify these impurities from the active pharmaceutical ingredient (API).

  • Bioanalytical Challenges: When quantifying Barnidipine in biological matrices such as human plasma, the low therapeutic dose results in very low plasma concentrations.[6] This requires highly sensitive and selective methods, like LC-MS/MS, to achieve the necessary limits of quantification.[6][7] Matrix effects from plasma components can also interfere with the analysis.

Q2: How can I improve the solubility of this compound for my analysis?

A2: To address the low aqueous solubility of this compound, consider the following strategies:

  • Solvent Selection: Barnidipine is more soluble in organic solvents.[8] Methanol (B129727), ethanol, and dimethyl sulfoxide (B87167) (DMSO) are commonly used to prepare stock solutions.[9][10] For HPLC analysis, the mobile phase often contains a high percentage of an organic modifier like methanol or acetonitrile.[9]

  • pH Adjustment: The solubility of this compound can be pH-dependent. Experimenting with buffered solutions at different pH values for sample and standard preparation might improve solubility.

  • Use of Solubilizing Agents: For certain applications, the use of co-solvents or solubilizing agents like cyclodextrins could be explored to enhance aqueous solubility.[10]

Q3: What precautions should I take regarding the photostability of this compound during analysis?

A3: Due to its light sensitivity, it is crucial to protect this compound from light throughout the analytical process.

  • Use Amber Glassware: Prepare and store all solutions (standards, samples, and mobile phase) in amber-colored volumetric flasks and vials to minimize light exposure.

  • Work in a Low-Light Environment: Whenever possible, perform sample preparation steps in a laboratory with reduced lighting.

  • Protect from Direct Sunlight: Avoid exposing solutions to direct sunlight or strong artificial light.[2][11]

  • Stability Studies: As part of method validation, perform photostability studies by exposing the drug to controlled light conditions to understand its degradation profile and ensure the method can separate the degradants from the parent drug.

Troubleshooting Guides

HPLC Method Troubleshooting

Problem: Poor peak shape (tailing or fronting) for Barnidipine peak.

Possible Cause Troubleshooting Steps
Secondary Interactions The silanol (B1196071) groups on the silica-based stationary phase can interact with the basic nitrogen in the Barnidipine structure, leading to peak tailing. Solution: Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to block the active sites on the column. Alternatively, use a base-deactivated column.
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state of Barnidipine and its interaction with the stationary phase. Solution: Adjust the mobile phase pH. For reversed-phase columns, operating at a lower pH (e.g., 3-4) can suppress the ionization of silanol groups and improve peak shape.
Column Overload Injecting too high a concentration of the sample can lead to peak fronting. Solution: Dilute the sample and inject a smaller volume or a lower concentration.
Contaminated Guard Column or Column Inlet Particulate matter or strongly retained compounds from the sample matrix can accumulate on the guard column or the inlet of the analytical column. Solution: Replace the guard column. If the problem persists, try back-flushing the analytical column (if permitted by the manufacturer) or replace the inlet frit.

Problem: Inconsistent retention times for Barnidipine.

Possible Cause Troubleshooting Steps
Inconsistent Mobile Phase Composition Improperly mixed mobile phase or evaporation of the more volatile component can lead to shifts in retention time. Solution: Ensure the mobile phase is thoroughly mixed and degassed. Prepare fresh mobile phase daily. Use a mobile phase bottle cap that minimizes evaporation.
Fluctuations in Column Temperature Changes in ambient temperature can affect retention times. Solution: Use a column oven to maintain a constant and controlled temperature for the analytical column.
Pump Malfunction Air bubbles in the pump or faulty check valves can cause inconsistent flow rates. Solution: Purge the pump to remove any air bubbles. If the problem persists, clean or replace the check valves.
Column Equilibration Insufficient equilibration time after changing the mobile phase or after a gradient run can lead to drifting retention times. Solution: Ensure the column is adequately equilibrated with the mobile phase before injecting samples. A stable baseline is a good indicator of equilibration.
Sample Preparation Troubleshooting (for Bioanalysis)

Problem: Low recovery of Barnidipine from plasma samples.

Possible Cause Troubleshooting Steps
Inefficient Extraction The chosen extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) may not be optimal. Solution: For protein precipitation, try different organic solvents (e.g., acetonitrile, methanol) and ratios. For liquid-liquid extraction, optimize the pH of the aqueous phase and test different organic extraction solvents. For solid-phase extraction (SPE), experiment with different sorbents and elution solvents. A published method for Barnidipine in human plasma successfully used solid-phase extraction.[10]
Drug Adsorption Barnidipine may adsorb to the surface of plasticware. Solution: Use low-adsorption polypropylene (B1209903) tubes and pipette tips. Silanized glassware can also be considered.
Incomplete Protein Precipitation Insufficient volume of precipitating agent or inadequate vortexing can lead to incomplete protein removal. Solution: Ensure the ratio of precipitating agent to plasma is sufficient (typically 3:1 or 4:1). Vortex the samples vigorously and ensure a distinct protein pellet is formed after centrifugation.

Experimental Protocols

Representative HPLC Method for this compound in Bulk and Tablets

This protocol is based on a validated RP-HPLC method.[9]

Parameter Condition
Column C8 (250 x 4.6 mm, 5 µm)
Mobile Phase Methanol: Water (80:20 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 260 nm
Injection Volume 20 µL
Temperature Ambient
Retention Time Approximately 2.8 min
Representative LC-MS/MS Method for Barnidipine in Human Plasma

This protocol is based on a validated UFLC-MS method.[10]

Parameter Condition
Column Phenomenex C18 (50 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile: 0.05% Formic acid (60:40 v/v)
Flow Rate 0.3 mL/min
Ionization Mode Atmospheric Pressure Chemical Ionization (APCI), Negative Polarity
Detection Mode Selective Ion Monitoring (SIM)
Monitored Ion (m/z) 491 for Barnidipine
Internal Standard Indapamide

Quantitative Data Summary

Method Validation Parameters for a Representative RP-HPLC Method[9]
Parameter Result
Linearity Range 3 - 18 µg/mL
Correlation Coefficient (r²) 0.9992
Limit of Detection (LOD) 0.231 µg/mL
Limit of Quantification (LOQ) 0.701 µg/mL
Accuracy (% Recovery) 99.83% - 99.91%
Solubility of Barnidipine in Various Solvents at 298.15 K[12]
Solvent Mole Fraction Solubility (x 10^3)
Isopropyl myristate0.00502
Benzene0.00556
Water0.0142
Ethyl acetate0.0782
Acetonitrile0.235
Acetone0.617
1,2-Dichloroethane0.667
Methanol1.87
Ethanol1.87

Visualizations

Barnidipine_Photodegradation Barnidipine Barnidipine (1,4-Dihydropyridine Ring) Pyridine_Derivative Pyridine Derivative (Main Photoproduct) Barnidipine->Pyridine_Derivative Oxidation Complex_Mixture Complex Mixture of By-products Barnidipine->Complex_Mixture Complex Degradation Sunlight Sunlight Sunlight->Barnidipine Forced_Irradiation Forced Irradiation (e.g., UV lamp) Forced_Irradiation->Barnidipine

Caption: Photodegradation pathway of Barnidipine.

HPLC_Troubleshooting_Workflow start HPLC Analysis Issue (e.g., Poor Peak Shape) check_mobile_phase Check Mobile Phase (Composition, pH, Degassing) start->check_mobile_phase check_column Check Column (Contamination, Age, Temp) check_mobile_phase->check_column Correct prepare_fresh_mp Prepare Fresh Mobile Phase check_mobile_phase->prepare_fresh_mp Incorrect check_system Check HPLC System (Pump, Injector, Detector) check_column->check_system OK replace_guard_column Replace Guard Column check_column->replace_guard_column Contaminated backflush_column Back-flush/Replace Column check_column->backflush_column Aged/Clogged adjust_ph Adjust pH / Add Modifier check_system->adjust_ph Peak Tailing purge_pump Purge Pump check_system->purge_pump Flow/Pressure Issue check_for_leaks Check for Leaks check_system->check_for_leaks Leak Detected resolved Issue Resolved prepare_fresh_mp->resolved adjust_ph->resolved equilibrate_column Equilibrate Column Longer replace_guard_column->resolved backflush_column->resolved purge_pump->resolved check_for_leaks->resolved

Caption: HPLC troubleshooting workflow for Barnidipine analysis.

References

Validation & Comparative

Barnidipine Hydrochloride Versus Nifedipine in Renal Hypertension: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological effects of two prominent L-type calcium channel blockers, Barnidipine Hydrochloride and Nifedipine, in the context of renal hypertension. The following sections detail their mechanisms of action, comparative efficacy based on experimental data, and the methodologies employed in relevant preclinical studies.

Mechanism of Action and Signaling Pathway

Both Barnidipine and Nifedipine are dihydropyridine (B1217469) calcium channel blockers that exert their antihypertensive effects by inhibiting the influx of extracellular calcium ions through L-type calcium channels in vascular smooth muscle cells.[1] This inhibition leads to vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.[1] In the context of renal hypertension, this action extends to the renal vasculature, influencing renal blood flow, glomerular filtration rate, and tubular function.

The primary signaling pathway for both drugs involves the blockade of L-type calcium channels, which disrupts the calcium-dependent signaling cascade responsible for smooth muscle contraction. By preventing calcium influx, these drugs effectively uncouple membrane depolarization from vasoconstriction.

cluster_VascularSmoothMuscleCell Vascular Smooth Muscle Cell cluster_Effects Physiological Effects Ca_ext Extracellular Ca²⁺ L_type L-type Ca²⁺ Channel Ca_ext->L_type Influx Ca_int Intracellular Ca²⁺ ↑ L_type->Ca_int Vasodilation Vasodilation Calmodulin Calmodulin Activation Ca_int->Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Activation Calmodulin->MLCK Myosin_P Myosin Phosphorylation MLCK->Myosin_P Contraction Vasoconstriction Myosin_P->Contraction Barnidipine Barnidipine Barnidipine->L_type Blockade Nifedipine Nifedipine Nifedipine->L_type Blockade RVR_dec ↓ Renal Vascular Resistance Vasodilation->RVR_dec RBF_inc ↑ Renal Blood Flow Vasodilation->RBF_inc BP_dec ↓ Blood Pressure RVR_dec->BP_dec

Caption: Simplified signaling pathway of Barnidipine and Nifedipine.

Comparative Efficacy in Renal Hypertension Models

Table 1: Effects on Systemic and Renal Hemodynamics in L-NAME-Induced Hypertensive Models

ParameterThis compoundNifedipine
Animal Model L-NAME-induced hypertensive rats[2]L-NAME-induced hypertensive humans[1]
Dosage 3 mg/kg/day p.o.[2]Infusion[1]
Systolic Blood Pressure (SBP) Significant decrease compared to L-NAME alone group[2]-
Renal Blood Flow (RBF) -Reversal of L-NAME-induced decrease from 1182±101 to 785±53 mL/min[1]
Renal Vascular Resistance (RVR) -Partial restoration of L-NAME-induced increase[1]
Glomerular Filtration Rate (GFR) -Complete normalization of L-NAME-induced decrease from 114±6 to 104±6 mL/min[1]

Table 2: Effects on Proteinuria and Natriuresis

ParameterThis compoundNifedipine
Animal Model Spontaneously Hypertensive Rats (SHR)[3]L-NAME-induced hypertensive humans[1]
Effect on Proteinuria/Albuminuria Significantly reduced urinary protein excretion[3]-
Effect on Natriuresis -Complete normalization of L-NAME-induced antinatriuresis[1]

Experimental Protocols

Detailed methodologies for inducing renal hypertension are crucial for the interpretation and replication of experimental findings. Below are summaries of commonly used protocols.

L-NAME-Induced Hypertension Model

This model is established by the chronic administration of N(ω)-Nitro-L-arginine methyl ester (L-NAME), an inhibitor of nitric oxide synthase (NOS). The resulting decrease in nitric oxide (NO) bioavailability leads to endothelial dysfunction, vasoconstriction, and a sustained increase in blood pressure.

start Start animal_prep Animal Preparation (e.g., Rats) start->animal_prep lname_admin Chronic L-NAME Administration (e.g., in drinking water) animal_prep->lname_admin bp_monitoring Blood Pressure Monitoring (e.g., tail-cuff method) lname_admin->bp_monitoring hypertension Development of Hypertension bp_monitoring->hypertension drug_treatment Treatment with Barnidipine or Nifedipine hypertension->drug_treatment data_collection Data Collection (Hemodynamic, Renal, Histological) drug_treatment->data_collection end End data_collection->end start Start anesthesia Anesthesia start->anesthesia surgery Surgical Exposure of Renal Artery anesthesia->surgery clipping Placement of a Clip on one Renal Artery surgery->clipping recovery Post-operative Recovery clipping->recovery hypertension_dev Development of Hypertension (monitored over weeks) recovery->hypertension_dev treatment_phase Drug Administration (Barnidipine or Nifedipine) hypertension_dev->treatment_phase outcome_assessment Assessment of Renal and Hemodynamic Parameters treatment_phase->outcome_assessment end End outcome_assessment->end

References

A Head-to-Head In Vitro Comparison of Barnidipine and Lercanidipine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Barnidipine (B1667753) and lercanidipine (B1674757) are both third-generation dihydropyridine (B1217469) calcium channel blockers (CCBs) recognized for their long-lasting antihypertensive effects.[1][2] This guide provides an objective in vitro comparison of these two compounds, focusing on their pharmacological properties and mechanisms of action, supported by experimental data from various studies.

Mechanism of Action: Targeting L-type Calcium Channels

Both barnidipine and lercanidipine exert their primary effect by blocking L-type voltage-gated calcium channels, which are prevalent in vascular smooth muscle cells.[1][3][4] This inhibition of calcium influx leads to vasodilation and a subsequent reduction in blood pressure. The sustained action of both drugs is attributed to their high lipophilicity, which allows for accumulation in the cell membrane and a prolonged interaction with the calcium channels.[1][5]

Lercanidipine has also been shown to exhibit effects on T-type calcium channels, which may contribute to its pharmacological profile.[4][6]

cluster_CellMembrane Cell Membrane L_type_Ca_Channel L-type Ca²⁺ Channel Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Inhibits T_type_Ca_Channel T-type Ca²⁺ Channel (Lercanidipine) T_type_Ca_Channel->Ca_Influx Inhibits Barnidipine Barnidipine Barnidipine->L_type_Ca_Channel Blocks Lercanidipine Lercanidipine Lercanidipine->L_type_Ca_Channel Blocks Lercanidipine->T_type_Ca_Channel Blocks Vasodilation Vasodilation Ca_Influx->Vasodilation Leads to

Signaling pathway for Barnidipine and Lercanidipine.

Quantitative Data Summary

The following tables summarize key in vitro pharmacological parameters for barnidipine and lercanidipine based on available literature. It is important to note that these values were determined in different studies under varying experimental conditions and are therefore not directly comparable.

Table 1: In Vitro Pharmacological Parameters of Barnidipine

ParameterValueTissue/Cell TypeSpeciesReference
Ki for [3H]nitrendipine binding 0.21 nMBrain cortex membranesRat[5]
EC50 for L-type Ca2+ current block 18 nM (-40 mV holding potential)Ventricular cardiomyocytesRat[7]
EC50 for L-type Ca2+ current block 80 nM (-80 mV holding potential)Ventricular cardiomyocytesRat[7]
Vasorelaxation Potent relaxation of KCl-induced contractionsAortaGuinea Pig[8]

Table 2: In Vitro Pharmacological Parameters of Lercanidipine

ParameterValueTissue/Cell TypeSpeciesReference
Calcium Channel Affinity High affinity for dihydropyridine subunit of L-type Ca2+ channelNot specifiedNot specified[4]
Vasorelaxation More potent than nitrendipine (B1678957) against KCl-induced contractionsAortaRat[4]
Vascular Selectivity (Aorta vs. Bladder) 177-foldAorta, BladderRat[4]
Vascular Selectivity (Aorta vs. Colon) 8.5-foldAorta, ColonRat[4]
T-type/L-type Channel Blockade Ratio 1.05 (S-lercanidipine) - 1.15 (R-lercanidipine)Ventricular myocytesGuinea Pig[6]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These represent typical protocols used in the characterization of dihydropyridine calcium channel blockers.

Vasorelaxation Assay in Isolated Aortic Rings

This assay assesses the ability of a compound to relax pre-contracted vascular smooth muscle.

A Aortic Ring Preparation (e.g., from rat or guinea pig) B Mounting in Organ Bath (Krebs solution, 37°C, 95% O₂/5% CO₂) A->B C Equilibration (under optimal tension) B->C D Pre-contraction (e.g., with KCl or phenylephrine) C->D E Cumulative Addition of Test Compound (Barnidipine or Lercanidipine) D->E F Measurement of Isometric Tension E->F G Data Analysis (IC₅₀ determination) F->G

References

Validating a new analytical method for Barnidipine Hydrochloride with reference standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantification of Barnidipine (B1667753) Hydrochloride, a potent dihydropyridine (B1217469) calcium channel blocker. The objective is to offer a detailed reference for validating a new analytical method by comparing its performance against established techniques, supported by experimental data and detailed protocols.

Introduction to Barnidipine Hydrochloride Analysis

This compound is an effective antihypertensive agent.[1][2][3] Accurate and precise analytical methods are crucial for its quantification in bulk drug substances, pharmaceutical formulations, and biological matrices to ensure quality, safety, and efficacy. This guide explores and compares Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry.

Reference Standards

A crucial component of method validation is the use of well-characterized reference standards. This compound reference standards are available from various commercial suppliers and should be of high purity (typically ≥98%). These standards are essential for establishing calibration curves and assessing the accuracy and precision of the analytical method under validation.

Comparison of Analytical Methods

The selection of an analytical method depends on various factors, including the nature of the sample, the required sensitivity, and the available instrumentation. Below is a comparative summary of different analytical techniques used for this compound analysis.

ParameterRP-HPLC MethodHPTLC MethodUV-Vis Spectrophotometric MethodLC-MS/MS Method
Principle Separation based on partitioning between a nonpolar stationary phase and a polar mobile phase.Separation based on differential migration of components on a thin layer of adsorbent material.Measurement of light absorption by the analyte in a solution.Separation by liquid chromatography followed by mass-based detection.
Linearity Range 3-18 µg/mL[1]500-5000 ng/spot[4]2-16 µg/mL[5]5.0 pg/mL - 8000 pg/mL[6]
Limit of Detection (LOD) --0.34 µg/mL[7]0.1 pg/mL (in neat solution)[6]
Limit of Quantification (LOQ) --1.02 µg/mL[7]5 pg/mL (in human plasma)[6]
Accuracy (% Recovery) 99.83-99.91%[1]98.75-102.12%[4]99.72-101.66%[7]>80%[6]
Precision (%RSD) <2%0.49-2.07%[4]<2%[7]<9.86%[8]
Instrumentation HPLC system with UV detectorHPTLC system with densitometric scannerUV-Vis SpectrophotometerLC-MS/MS system
Primary Application Quality control of bulk drug and formulations.Quantification in pharmaceutical matrix.[9]Routine analysis in quality control.[7]Quantification in human plasma for pharmacokinetic studies.[6]

Experimental Protocols

Detailed methodologies are critical for the reproducibility of any analytical method. The following sections outline the experimental protocols for the compared methods.

RP-HPLC Method

Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV detector.

Chromatographic Conditions:

  • Column: C8 (250 mm x 4.6 mm, 5 µm)[1]

  • Mobile Phase: Methanol (B129727): Water (80:20 v/v)[1]

  • Flow Rate: 1 mL/min[1]

  • Detection Wavelength: 260 nm[1]

  • Injection Volume: 20 µL

  • Temperature: Ambient

Standard Solution Preparation:

  • Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.

  • Prepare a series of working standard solutions in the range of 3-18 µg/mL by further diluting the stock solution with the mobile phase.[1]

Sample Preparation (for Tablets):

  • Weigh and finely powder 20 tablets.

  • Transfer a quantity of powder equivalent to 10 mg of this compound to a 100 mL volumetric flask.

  • Add about 70 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm membrane filter.

  • Dilute the filtrate with the mobile phase to obtain a final concentration within the linearity range.

Validation Parameters:

  • Linearity: Analyze the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be close to 0.999.[1]

  • Accuracy: Perform recovery studies by spiking a known amount of standard drug into the pre-analyzed sample solution at three different concentration levels (e.g., 80%, 100%, and 120%). Calculate the percentage recovery.

  • Precision: Evaluate repeatability (intra-day precision) by analyzing six replicate injections of the standard solution. Assess intermediate precision (inter-day precision) by repeating the analysis on different days. The relative standard deviation (%RSD) should be less than 2%.

HPTLC Method

Instrumentation: HPTLC system with a sample applicator and a densitometric scanner.

Chromatographic Conditions:

  • Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.

  • Mobile Phase: Toluene: Ethyl acetate: Diethyl amine (8:2.5:0.5 v/v/v)[4]

  • Application Volume: 10 µL

  • Detection Wavelength: 290 nm[4]

Standard Solution Preparation:

  • Prepare a stock solution of this compound reference standard (e.g., 100 µg/mL) in methanol.

  • Prepare working standard solutions to cover the calibration range of 500–5000 ng/spot.[4]

Sample Preparation:

  • Extract a known amount of the powdered tablet with methanol.

  • Filter the extract and dilute appropriately to obtain a concentration within the linearity range.

Validation Parameters:

  • Linearity: Apply different volumes of the standard solution on the HPTLC plate to obtain a concentration range of 500–5000 ng/spot.[4] Scan the plate and plot the peak area against the concentration.

  • Accuracy: Perform recovery studies by the standard addition method at three levels.

  • Precision: Determine intra-day and inter-day precision by analyzing the standard solution multiple times on the same day and on different days, respectively.

UV-Visible Spectrophotometric Method

Instrumentation: A double beam UV-Visible Spectrophotometer.

Methodology:

  • Solvent: Methanol[10]

  • Wavelength of Maximum Absorbance (λmax): 237 nm[5][7][11]

Standard Solution Preparation:

  • Prepare a stock solution of this compound reference standard (e.g., 100 µg/mL) in methanol.

  • Prepare a series of dilutions in the concentration range of 2-16 µg/mL.[5][7]

Sample Preparation:

  • Prepare a sample solution from the pharmaceutical formulation with a concentration expected to be within the linear range using methanol as the solvent.

Validation Parameters:

  • Linearity: Measure the absorbance of the standard solutions at 237 nm and plot a calibration curve of absorbance versus concentration.

  • Accuracy: Determine the accuracy by the standard addition method.

  • Precision: Assess the precision by measuring the absorbance of a standard solution multiple times.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the analytical method validation process.

G cluster_0 Analytical Method Validation Workflow A Define Analytical Method Requirements B Select Appropriate Analytical Technique (e.g., HPLC, HPTLC, UV-Vis) A->B C Method Development and Optimization B->C D Method Validation Protocol Preparation C->D E Execute Validation Experiments D->E F Data Analysis and Evaluation E->F G Prepare Validation Report F->G

Caption: A high-level overview of the analytical method validation workflow.

G cluster_1 Key Validation Parameters Specificity Specificity Method Validated Analytical Method Specificity->Method Linearity Linearity Linearity->Method Range Range Range->Method Accuracy Accuracy Accuracy->Method Precision Precision (Repeatability & Intermediate) Precision->Method LOD Limit of Detection LOD->Method LOQ Limit of Quantification LOQ->Method Robustness Robustness Robustness->Method

Caption: Interrelationship of key parameters in analytical method validation.

References

Navigating Barnidipine Hydrochloride Quantification: A Comparative Guide to Immunoassays and Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Barnidipine (B1667753) Hydrochloride is paramount for pharmacokinetic studies, therapeutic drug monitoring, and quality control. While chromatographic methods have traditionally dominated the analytical landscape for this calcium channel blocker, the potential for high-throughput screening offered by immunoassays warrants a thorough comparison. This guide provides an objective analysis of the performance of a hypothetical immunoassay against established chromatographic techniques, with a focus on the critical aspects of cross-reactivity and interference.

Performance Comparison: Immunoassay vs. Chromatographic Methods

The selection of an analytical method hinges on a balance of sensitivity, specificity, throughput, and cost. The following table summarizes the expected performance characteristics of a competitive immunoassay for Barnidipine Hydrochloride against validated High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods.

ParameterCompetitive Immunoassay (Hypothetical)RP-HPLC[1]LC-MS/MS[2][3]
Principle Antigen-antibody bindingSeparation based on polaritySeparation based on polarity and mass-to-charge ratio
Lower Limit of Quantification (LLOQ) ng/mL to pg/mL range3 µg/mL0.5 pg/mL to 5 pg/mL
**Linearity (R²) **Typically >0.990.9992>0.99
Throughput High (96-well plate format)Low to MediumMedium
Specificity Potential for cross-reactivityHighVery High
Cost per Sample LowMediumHigh
Expertise Required ModerateHighVery High

Understanding Cross-Reactivity in a this compound Immunoassay

Cross-reactivity is a critical parameter in any immunoassay, defining the extent to which the antibody binds to compounds other than the target analyte. For this compound, the primary sources of cross-reactivity would be its metabolites. The main metabolic pathways for barnidipine include hydrolysis of the benzylpyrrolidine ester, N-debenzylation, and oxidation of the dihydropyridine (B1217469) ring.[4][5]

Potential Cross-Reactants:
  • M-3: Hydrolyzed product of the benzyl-pyrrolidinyl ester.

  • M-4: Oxidized pyridine (B92270) product of M-3.

  • N-debenzylated product: Minor metabolite.

  • Pyridine form of barnidipine: Minor metabolite.

The degree of cross-reactivity would depend on the epitope recognized by the monoclonal or polyclonal antibodies used in the assay. An antibody targeting a region of the molecule that is altered during metabolism would exhibit low cross-reactivity, leading to a more specific assay for the parent drug.

Investigating Interference in Analytical Methods

Interference refers to the effect of a sample component, other than the analyte of interest, on the accuracy of the measurement. In the context of this compound analysis, potential interferents include process-related impurities and co-administered drugs.

A study on the synthesis and characterization of this compound impurities identified several related compounds that could potentially interfere with an immunoassay if they share structural similarities with the antibody's binding site.[6][7][8] Chromatographic methods, particularly LC-MS/MS, offer superior selectivity and can resolve the parent drug from its metabolites and impurities, minimizing the risk of interference.[2][3]

Experimental Protocols

Hypothetical Competitive ELISA for this compound

This protocol outlines a standard procedure for a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common format for small molecule quantification.

  • Coating: A 96-well microtiter plate is coated with a Barnidipine-protein conjugate (e.g., Barnidipine-BSA).

  • Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.

  • Competition: Standards, controls, and unknown samples are added to the wells, followed by the addition of a specific anti-Barnidipine antibody. The free Barnidipine in the sample competes with the coated Barnidipine-protein conjugate for binding to the limited amount of antibody.

  • Washing: The plate is washed to remove unbound components.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibody is added.

  • Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.

  • Measurement: The absorbance of the colored product is measured using a microplate reader. The signal intensity is inversely proportional to the concentration of Barnidipine in the sample.

Reference Chromatographic Method: RP-HPLC

A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the estimation of Barnidipine HCl has been reported with the following key parameters[1]:

  • Mobile Phase: Methanol: Water (80:20 v/v)

  • Column: C8 (250×4.6mm×5μ)

  • Flow Rate: 1 mL/min

  • Detection Wavelength: 237 nm

  • Retention Time: 2.8 min

Visualizing Analytical Workflows and Relationships

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_ELISA Competitive ELISA Workflow A Plate Coating (Barnidipine-Protein Conjugate) B Blocking A->B C Competition (Sample + Anti-Barnidipine Ab) B->C D Washing C->D E Addition of Secondary Ab-Enzyme Conjugate D->E F Washing E->F G Substrate Addition F->G H Signal Detection (Inverse to Concentration) G->H

Caption: Workflow of a competitive ELISA for this compound.

G Barnidipine Barnidipine HCl Assay Immunoassay Barnidipine->Assay Target Analyte Metabolite1 Metabolite M-3 (Hydrolyzed Ester) Metabolite1->Assay High Potential Cross-Reactivity Metabolite2 Metabolite M-4 (Oxidized Pyridine) Metabolite2->Assay High Potential Cross-Reactivity Metabolite3 N-debenzylated Product Metabolite3->Assay Lower Potential Cross-Reactivity Metabolite4 Pyridine Form Metabolite4->Assay Lower Potential Cross-Reactivity Impurity Process Impurities Impurity->Assay Potential Interference

Caption: Potential cross-reactivity and interference in a Barnidipine immunoassay.

References

Unraveling the Stereoselective Efficacy of Barnidipine Hydrochloride in Isolated Aortic Rings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the vasodilatory effects of barnidipine (B1667753) hydrochloride's enantiomers in isolated aortic rings. Supported by experimental data, this document delves into the stereoselective nature of this dihydropyridine (B1217469) calcium channel blocker and its performance relative to other vasoactive agents.

Barnidipine, a potent dihydropyridine calcium channel blocker, possesses two chiral centers, resulting in four distinct stereoisomers. The commercially available formulation of barnidipine is the (+)-(3'S, 4S) enantiomer, which has been identified as the most pharmacologically active and potent isomer.[1][2] This guide will explore the differential efficacy of these enantiomers in inducing vasorelaxation in isolated aortic tissue, a standard preclinical model for assessing vascular smooth muscle activity.

Comparative Efficacy of Barnidipine Enantiomers

In vitro studies on isolated guinea pig aorta have demonstrated a clear stereoselectivity in the vasodilatory activity of barnidipine's optical isomers. The enantiomers produced concentration-dependent relaxation of aortic rings pre-contracted with potassium chloride (40 mM). The order of potency was determined to be:

Barnidipine ((+)-(3'S, 4S)) > (3'R, 4R) ≈ (3'R, 4S) > (3'S, 4R) [3]

This indicates that the (3'S, 4S) configuration, barnidipine itself, is the most potent enantiomer in relaxing vascular smooth muscle. The potency ratio between the most potent enantiomer (barnidipine) and the least potent enantiomer ((3'S, 4R)) was found to be 118, highlighting a significant difference in their pharmacological activity.[3] This stereoselectivity is attributed to the spatial arrangement of the molecules, which influences their binding affinity to the L-type calcium channels in the vascular smooth muscle cells.

Comparison with Other Dihydropyridine Calcium Channel Blockers

Direct comparative studies of barnidipine enantiomers against the enantiomers of other dihydropyridine calcium channel blockers in isolated aortic rings are limited. However, data from various studies on commonly used calcium channel blockers provide a basis for a broader comparison. It's important to note that direct cross-study comparisons should be interpreted with caution due to potential variations in experimental conditions.

DrugAnimal ModelPre-contraction AgentIC50 (M)
Barnidipine (racemic) Rat AortaDepolarizing conditionsMore potent than Nifedipine
Nifedipine Rat Aortic RingsKCl (40 mM)-
Amlodipine Rat Aortic RingsKCl (40 mM)7.5 x 10-9
Lercanidipine (B1674757) Rabbit AortaKCl (80 mM)IC50 ratio (cardiac/vascular) = 730

Table 1: Comparative vasorelaxant effects of various dihydropyridine calcium channel blockers in isolated aortic preparations. Data is compiled from multiple sources and should be used for general comparison.[4][5]

Experimental Protocols

The following is a generalized experimental protocol for assessing the efficacy of vasoactive compounds in isolated aortic rings, based on standard laboratory practices.

Preparation of Isolated Aortic Rings
  • Animal Model: Male guinea pigs or rats are humanely euthanized.

  • Aorta Excision: The thoracic aorta is carefully excised and placed in a cold, oxygenated Krebs-Henseleit physiological salt solution.

  • Cleaning and Sectioning: Adherent connective and adipose tissues are removed from the aorta. The aorta is then cut into rings of approximately 2-3 mm in width.

  • Endothelium Removal (Optional): For studies investigating endothelium-independent effects, the endothelium can be gently removed by rubbing the intraluminal surface with a small wire or wooden stick. The successful removal of the endothelium is typically confirmed by the absence of relaxation in response to acetylcholine.

Isometric Tension Recording
  • Mounting: The aortic rings are mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with a 95% O2 / 5% CO2 gas mixture.

  • Tension Adjustment: An optimal resting tension is applied to the aortic rings (typically 1.5-2.0 g) and the tissues are allowed to equilibrate for a period of 60-90 minutes. During this period, the bathing solution is changed every 15-20 minutes.

  • Induction of Contraction: A stable contraction is induced by adding a contractile agent to the organ bath. Potassium chloride (KCl) at a concentration of 40-80 mM is commonly used to induce depolarization-mediated contraction, which is primarily dependent on the influx of extracellular calcium through L-type calcium channels.

  • Cumulative Concentration-Response Curves: Once a stable contraction is achieved, the test compounds (barnidipine enantiomers or other calcium channel blockers) are added to the organ bath in a cumulative manner, with each subsequent concentration added only after the response to the previous one has stabilized.

  • Data Analysis: The relaxation responses are measured as a percentage of the pre-contraction induced by KCl. The concentration of the drug that produces 50% of the maximal relaxation is determined as the IC50 value. The negative logarithm of the IC50 value can be expressed as the pD2 value.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of dihydropyridine calcium channel blockers and the general workflow of an isolated aortic ring experiment.

G cluster_membrane Vascular Smooth Muscle Cell Membrane cluster_cell Intracellular Space L_type_Ca_Channel L-type Ca²⁺ Channel Ca_ion Ca²⁺ L_type_Ca_Channel->Ca_ion Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_ion->Ca_Calmodulin Barnidipine Barnidipine Enantiomer Barnidipine->L_type_Ca_Channel Blocks MLCK_active Active MLCK Ca_Calmodulin->MLCK_active Activates Contraction Muscle Contraction MLCK_active->Contraction Leads to Ca_ion_ext Extracellular Ca²⁺ Ca_ion_ext->L_type_Ca_Channel Influx

Caption: Mechanism of action of barnidipine enantiomers in vascular smooth muscle cells.

G A Aorta Excision & Preparation of Rings B Mounting in Organ Bath A->B C Equilibration & Tension Adjustment B->C D Induction of Contraction (e.g., KCl) C->D E Cumulative Addition of Barnidipine Enantiomers D->E F Measurement of Vasorelaxation E->F G Data Analysis (IC50 / pD2 Calculation) F->G

Caption: Experimental workflow for the isolated aortic ring assay.

Conclusion

The available evidence strongly indicates that the vasodilatory effects of barnidipine hydrochloride are stereoselective, with the clinically used (+)-(3'S, 4S) enantiomer being the most potent isomer. This stereoselectivity underscores the importance of chiral purity in the development and clinical application of dihydropyridine calcium channel blockers. While direct comparative data with the enantiomers of other calcium channel blockers in the same experimental setup is scarce, the high potency of barnidipine suggests a significant vasorelaxant effect. Further research providing specific IC50 or pD2 values for all four enantiomers of barnidipine would be invaluable for a more precise quantitative comparison and a deeper understanding of its structure-activity relationship.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Barnidipine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Barnidipine (B1667753) Hydrochloride with other leading calcium channel blockers, supported by experimental data. The information is intended to assist researchers and drug development professionals in their evaluation of antihypertensive compounds.

Barnidipine Hydrochloride is a potent, long-acting dihydropyridine (B1217469) calcium channel blocker.[1][2][3] Its therapeutic effect in managing hypertension stems from its selective inhibition of L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a reduction in peripheral vascular resistance.[1] This guide delves into the correlation between its performance in laboratory-based (in vitro) assays and its therapeutic effects observed in living organisms (in vivo).

In Vitro Efficacy: Targeting the L-type Calcium Channel

The in vitro efficacy of this compound is primarily assessed through its ability to bind to L-type calcium channels and inhibit calcium ion influx, resulting in the relaxation of vascular smooth muscle.

Key In Vitro Metrics:

CompoundAssaySpecies/TissueKey ParameterValue
Barnidipine [3H]nitrendipine Binding-Ki0.21 nM[4]
Barnidipine L-type Ca2+ Current (ICa(L)) BlockRat Ventricular CardiomyocytesEC50 (-80 mV holding potential)80 nM[5][6]
Barnidipine L-type Ca2+ Current (ICa(L)) BlockRat Ventricular CardiomyocytesEC50 (-40 mV holding potential)18 nM[5][6]
Amlodipine (B1666008)Ca2+-induced ContractionDepolarized Rat AortaIC501.9 nM[7][8]
AmlodipineKCl-induced ContractionRat Aortic RingsIC507.5 nM[9]
AmlodipineKCl-induced ContractionPig Coronary Artery RingsIC5022 nM[9]
AmlodipineKCl-induced ContractionHuman Coronary Artery RingsIC5021 nM[9]
NifedipineL-type Ca2+ Current (ICa(L)) BlockRat Ventricular CardiomyocytesEC50 (-80 mV holding potential)130 nM[5]
NifedipineL-type Ca2+ Current (ICa(L)) BlockRat Ventricular CardiomyocytesEC50 (-40 mV holding potential)6 nM[5]

Experimental Protocols:

[3H]-Nitrendipine Binding Assay: This competitive radioligand binding assay quantifies the affinity of a compound for the dihydropyridine binding site on the L-type calcium channel.

  • Membrane Preparation: Vascular smooth muscle membranes are prepared from tissues like bovine aorta.

  • Incubation: The membranes are incubated with a fixed concentration of [3H]-nitrendipine and varying concentrations of the test compound (e.g., Barnidipine).

  • Separation and Detection: Bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is then measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]-nitrendipine (IC50) is determined and used to calculate the equilibrium dissociation constant (Ki).

Isolated Aortic Ring Vasodilation Assay: This functional assay measures the ability of a compound to relax pre-contracted vascular smooth muscle.

  • Tissue Preparation: Thoracic aortas are excised, cleaned, and cut into rings.

  • Mounting: The aortic rings are mounted in an organ bath containing a physiological salt solution, aerated with carbogen, and maintained at 37°C.

  • Contraction: The rings are pre-contracted with a vasoconstrictor agent like potassium chloride (KCl) or phenylephrine.

  • Drug Addition: Cumulative concentrations of the test compound are added to the bath, and the resulting relaxation is recorded isometrically.

  • Data Analysis: The concentration of the compound that produces 50% of the maximal relaxation (IC50 or EC50) is calculated.

In Vivo Efficacy: Antihypertensive Effects

The in vivo efficacy of this compound is demonstrated by its ability to lower blood pressure in animal models of hypertension and in human clinical trials.

Key In Vivo Findings:

CompoundAnimal Model/Patient PopulationDosagePrimary OutcomeResult
Barnidipine Spontaneously Hypertensive Rats (SHR)3, 10, 30 µg/kg (IV)Reduction in Mean Arterial Pressure (MAP)8, 26, and 45 mmHg reduction, respectively[10]
AmlodipineSpontaneously Hypertensive Rats (SHR)100, 300, 1000 µg/kg (IV)Reduction in Mean Arterial Pressure (MAP)Equipotent effects to Barnidipine at ~30-fold higher doses[10]
Barnidipine Patients with Essential Hypertension10 mg once dailyOffice Blood Pressure Reduction-10.3 / -9.4 mmHg (Systolic/Diastolic)[11][12]
AmlodipinePatients with Essential Hypertension5-10 mg once dailyOffice Blood Pressure Reduction-16.6 / -9.1 mmHg (Systolic/Diastolic)[11][12]
Barnidipine Patients with Mild to Moderate Essential Hypertension10 mg once dailyBlood Pressure ReductionFrom 165/100 mmHg to 145/89 mmHg[13]
NitrendipinePatients with Mild to Moderate Essential Hypertension10 mg once dailyBlood Pressure ReductionFrom 163/100 mmHg to 143/90 mmHg[13]

Experimental Protocols:

Spontaneously Hypertensive Rat (SHR) Model: The SHR is a widely used genetic model of essential hypertension.

  • Animal Model: Adult male SHRs are typically used.

  • Drug Administration: Barnidipine or a comparator drug is administered, often intravenously or orally.

  • Blood Pressure Measurement: Blood pressure is monitored continuously via an indwelling arterial catheter or at intervals using the tail-cuff method.

  • Data Analysis: Changes in systolic, diastolic, and mean arterial pressure from baseline are calculated and compared between treatment groups.

Human Clinical Trials for Hypertension:

  • Study Design: Typically randomized, double-blind, controlled trials.

  • Patient Population: Patients with a diagnosis of essential hypertension (e.g., sitting diastolic blood pressure of 95-114 mmHg).[14]

  • Treatment: Patients receive a once-daily oral dose of Barnidipine or a comparator drug (or placebo) for a specified duration (e.g., 6-24 weeks).[11][14]

  • Blood Pressure Monitoring: Office blood pressure is measured at regular intervals. Ambulatory blood pressure monitoring may also be used for a 24-hour assessment.

  • Efficacy Endpoints: The primary endpoint is the change in blood pressure from baseline. Responder rates (percentage of patients achieving a target blood pressure) are also commonly assessed.

Correlation of In Vitro and In Vivo Efficacy

The high in vitro potency of this compound in blocking L-type calcium channels and inducing vasodilation translates to a significant and sustained antihypertensive effect in vivo. Its high affinity for the channel (low Ki value) and potent functional antagonism (low EC50/IC50 values) are consistent with its ability to effectively lower blood pressure at therapeutic doses.

The voltage-dependent nature of its channel blockade, with increased potency at more depolarized membrane potentials, suggests that Barnidipine is particularly effective in the tonically constricted vasculature characteristic of hypertension.[5][6] Furthermore, its slow onset and offset of block at the molecular level contribute to its long duration of action in vivo, allowing for once-daily dosing.[5][6]

Comparisons with other calcium channel blockers reveal that while in vitro potencies can vary depending on the specific assay, Barnidipine demonstrates comparable or superior in vivo antihypertensive efficacy at clinically relevant doses.[3] For instance, in spontaneously hypertensive rats, barnidipine was found to be approximately 30 times more potent than amlodipine in reducing mean arterial pressure.[10]

Visualizing the Mechanism and Workflow

To further illustrate the concepts discussed, the following diagrams are provided.

G cluster_0 Vascular Smooth Muscle Cell Ca_ext Ca²⁺ (extracellular) L_type L-type Ca²⁺ Channel Ca_ext->L_type Influx Ca_int Ca²⁺ (intracellular) Contraction Muscle Contraction Ca_int->Contraction L_type->Ca_int Vasoconstriction Vasoconstriction Contraction->Vasoconstriction Barnidipine Barnidipine Barnidipine->L_type Blocks

Caption: Signaling pathway of Barnidipine's action.

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies invitro_assays Binding Assays (e.g., [³H]nitrendipine) Functional Assays (e.g., Aortic Ring Relaxation) animal_models Animal Models (e.g., Spontaneously Hypertensive Rat) invitro_assays->animal_models Leads to clinical_trials Human Clinical Trials (Phase I-III) animal_models->clinical_trials Informs

Caption: Experimental workflow from in vitro to in vivo.

References

Reproducibility of Barnidipine Hydrochloride Effects Across Animal Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic effects of Barnidipine (B1667753) Hydrochloride, a third-generation dihydropyridine (B1217469) calcium channel blocker, across various animal strains used in preclinical research. By summarizing key experimental data and detailing methodologies, this document aims to facilitate a deeper understanding of the reproducibility and translational potential of barnidipine's antihypertensive, cardioprotective, and neuroprotective properties.

Antihypertensive and Renal Protective Effects

Barnidipine Hydrochloride consistently demonstrates potent antihypertensive effects across different rat models of hypertension, including spontaneously hypertensive rats (SHR) and L-NAME-induced hypertensive rats. Its primary mechanism of action is the blockade of L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in peripheral resistance.[1][2]

A key reproducible finding is barnidipine's preferential vasodilation of renal and mesenteric vascular beds. In conscious SHR, barnidipine reduces mean arterial pressure at doses thirty times lower than amlodipine (B1666008).[3] This vasodilation is associated with a decrease in renal vascular resistance and a diuretic effect, suggesting a beneficial impact on renal function.[4][5]

In the L-NAME-induced model of hypertension, which is characterized by endothelial dysfunction, barnidipine not only lowers systolic blood pressure but also restores impaired endothelium-dependent relaxation in mesenteric and renal arteries.[6] This effect is linked to an increase in endothelial nitric oxide synthase (eNOS) expression and a reduction in oxidative and inflammatory biomarkers.[6]

Comparative Data on Antihypertensive Effects

Animal Strain/ModelTreatment ProtocolKey FindingsReference
Spontaneously Hypertensive Rat (SHR) 0.3-3 mg/kg p.o.Dose-dependent decrease in blood pressure and renal vascular resistance; increased urinary volume.[4][5][4][5]
Spontaneously Hypertensive Rat (SHR) 3, 10, 30 µg/kg i.v.Dose-dependent reduction in mean arterial pressure (8, 26, and 45 mmHg, respectively); preferential reduction in renal and mesenteric vascular resistance at lower doses.[3][3]
L-NAME-Induced Hypertensive Rats 3 mg/kg/day p.o. for 3 weeksSignificant decrease in systolic blood pressure; restoration of endothelium-dependent relaxation in mesenteric and renal arteries; increased arterial and renal eNOS expression.[6][6]
Anesthetized Dogs 0.3-3 µg/kg i.v.Dose-dependent decrease in blood pressure; increased or preserved blood flow in vertebral, coronary, femoral, and renal arteries.[4][5][4][5]

Cardioprotective Effects

While direct comparative studies of barnidipine in different cardiac disease models are limited, research on structurally similar dihydropyridines, such as benidipine (B10687) and cilnidipine (B1669028), in Dahl salt-sensitive (DS) rats provides strong evidence for the class's cardioprotective effects. DS rats, when fed a high-salt diet, develop hypertension, left ventricular hypertrophy, and diastolic dysfunction, making them a relevant model for studying hypertensive heart disease.

In this model, benidipine has been shown to ameliorate myocardial remodeling and left ventricular hypertrophy, partly by decreasing the expression of endothelin-1 (B181129) (ET-1) and transforming growth factor-beta1 (TGF-β1) in the left ventricle.[7][8] Furthermore, cilnidipine demonstrated superior cardioprotective effects compared to amlodipine in DS rats, attenuating left ventricular fibrosis, diastolic dysfunction, and concentricity to a greater extent.[9] These effects were attributed to greater antioxidant and anti-inflammatory actions and inhibition of cardiac renin-angiotensin system gene expression.[9]

These findings suggest that barnidipine likely confers cardioprotection beyond its blood pressure-lowering effects, a hypothesis that warrants further direct investigation in various animal strains.

Comparative Data on Cardioprotective Effects of Related Dihydropyridines

Animal Strain/ModelDrugTreatment ProtocolKey FindingsReference
Dahl Salt-Sensitive (DS) Rats Benidipine1 mg/kg/day p.o. for 5 weeksAmeliorated myocardial remodeling and left ventricular hypertrophy; decreased expression of ET-1 and TGF-β1 in the left ventricle.[7][8][7][8]
Dahl Salt-Sensitive (DS) Rats Benidipine10 mg/kg in chow for 6 weeksAttenuated cardiac and renal injury; decreased cardiac mass and aortic wall weight.[10][10]
Dahl Salt-Sensitive (DS) Rats Cilnidipine3 mg/kg/day p.o. for 4 weeksAttenuated LV fibrosis and diastolic dysfunction to a greater extent than amlodipine; greater inhibition of cardiac oxidative stress and inflammation.[9][9]

Neuroprotective Effects

The evidence for the neuroprotective effects of barnidipine is less established and shows variability depending on the animal model of neurological injury. In a rat model of spinal cord ischemia-reperfusion injury, a single 10 mg/kg dose of barnidipine was not effective in preventing injury.[11]

However, studies on other L-type calcium channel blockers suggest potential neuroprotective benefits in the context of cerebral ischemia. For instance, lercanidipine (B1674757) has shown significant neuroprotective effects in a rat model of middle cerebral artery occlusion (MCAo), mediated by the attenuation of oxidative stress, inflammation, and apoptosis.[12] Similarly, cilnidipine, a dual L/N-type calcium channel blocker, reduced the size of cerebral infarction in a rat focal brain ischemia model, an effect attributed to its N-type calcium channel blocking activity.[13]

The discrepancy in these findings highlights the importance of the specific pathological context and potentially the drug's affinity for different calcium channel subtypes in determining its neuroprotective efficacy. Further research is needed to clarify the neuroprotective potential of barnidipine in various models of neurological disease.

Comparative Data on Neuroprotective Effects

Animal Strain/ModelDrugTreatment ProtocolKey FindingsReference
Rat Spinal Cord Ischemia-Reperfusion Barnidipine10 mg/kg single doseNot effective in preventing spinal ischemia-reperfusion injury.[11][11]
Rat Middle Cerebral Artery Occlusion (MCAo) Lercanidipine0.5 mg/kg i.p.Significant reduction in neurological deficit, motor deficits, and cerebral infarction volume; attenuated oxidative stress, inflammation, and apoptosis.[12][12]
Rat Focal Brain Ischemia CilnidipineN/AReduced the size of cerebral infarction, potentially due to N-type calcium channel blockade.[13][13]

Signaling Pathways and Experimental Workflows

The therapeutic effects of this compound are rooted in its molecular action on L-type calcium channels and the subsequent cascade of cellular events. The following diagrams illustrate the primary signaling pathway and a general experimental workflow for evaluating its effects in animal models.

Signaling Pathway of Barnidipine in Vascular Smooth Muscle Barnidipine This compound L_type_Ca_Channel L-type Calcium Channel (Cav1.2) Barnidipine->L_type_Ca_Channel Blocks Ca_Influx Decreased Intracellular Ca2+ Influx L_type_Ca_Channel->Ca_Influx Inhibits MLCK Myosin Light Chain Kinase (MLCK) Activation Ca_Influx->MLCK Reduces Contraction Vascular Smooth Muscle Contraction MLCK->Contraction Decreased Phosphorylation Vasodilation Vasodilation Contraction->Vasodilation Leads to BP_Reduction Blood Pressure Reduction Vasodilation->BP_Reduction Results in

Barnidipine's primary mechanism of action.

Experimental Workflow for Preclinical Evaluation of Barnidipine Animal_Model Animal Model Selection (e.g., SHR, DS Rat) Grouping Randomized Grouping (Control vs. Barnidipine) Animal_Model->Grouping Treatment Barnidipine Administration (Dose, Route, Duration) Grouping->Treatment Monitoring In-life Monitoring (Blood Pressure, ECG) Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Cardio Cardiovascular Assessment (Echocardiography, PV Loop) Endpoint->Cardio Neuro Neurological Assessment (Behavioral Tests, Histology) Endpoint->Neuro Biochem Biochemical Analysis (Biomarkers, Gene Expression) Endpoint->Biochem Data Data Analysis and Comparison Cardio->Data Neuro->Data Biochem->Data

A generalized preclinical experimental workflow.

Experimental Protocols

Measurement of Blood Pressure in Conscious Rats

  • Telemetry (Gold Standard): A telemetric device is surgically implanted into the abdominal aorta of the rat. This allows for continuous and stress-free measurement of blood pressure and heart rate in conscious, freely moving animals. Data is typically recorded for a set duration at specific time points throughout the study.[14]

  • Tail-Cuff Plethysmography (Non-invasive): This method involves placing a cuff and a sensor on the rat's tail to measure systolic blood pressure. While less invasive, it can be influenced by stress from restraint and heating of the tail, which is necessary to detect the pulse. Careful acclimatization of the animals is crucial for obtaining reliable data.[15][16]

Assessment of Cardiac Function in Rats

  • Echocardiography: This non-invasive technique uses ultrasound to assess cardiac structure and function. M-mode, two-dimensional, and Doppler imaging can be used to measure left ventricular dimensions, wall thickness, fractional shortening, ejection fraction, and blood flow velocities.[17][18][19]

  • Pressure-Volume (PV) Loop Analysis: This invasive technique is considered the gold standard for detailed hemodynamic assessment. A conductance catheter is inserted into the left ventricle to simultaneously measure pressure and volume throughout the cardiac cycle. This allows for the determination of load-independent measures of systolic and diastolic function, such as the end-systolic pressure-volume relationship (ESPVR) and the end-diastolic pressure-volume relationship (EDPVR).[20]

Conclusion

The available evidence indicates that the antihypertensive and renal protective effects of this compound are highly reproducible across different animal strains and models of hypertension. Its cardioprotective effects, inferred from studies with similar dihydropyridines, also appear to be a consistent class effect. The neuroprotective potential of barnidipine is less certain and appears to be highly dependent on the specific context of the neurological injury.

For researchers and drug development professionals, these findings suggest that barnidipine is a robust candidate for further investigation, particularly in the areas of hypertensive heart and kidney disease. When designing preclinical studies, the choice of animal model should be carefully considered based on the specific therapeutic effect being investigated. The use of gold-standard methodologies for endpoint assessment, such as telemetry for blood pressure measurement and PV loop analysis for cardiac function, will enhance the reproducibility and translational relevance of the findings.

References

Safety Operating Guide

Proper Disposal of Barnidipine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of Barnidipine (B1667753) Hydrochloride, ensuring the protection of personnel and the environment.

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for Barnidipine Hydrochloride, a dihydropyridine (B1217469) calcium channel blocker used in hypertension research and development. Adherence to these procedures is critical to mitigate risks and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The following are general safety precautions to be observed when handling this compound:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1][2]

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[3]

  • Avoid Contact: Prevent contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water.[1]

  • Spill Management: In the event of a spill, avoid generating dust. Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[2][3]

Step-by-Step Disposal Procedures

The recommended method for the disposal of this compound and its containers is through a licensed professional waste disposal service or by controlled incineration.[4] Disposal must always be in accordance with local, state, and federal regulations.[1]

1. Waste Identification and Segregation:

  • Identify all waste containing this compound, including pure compound, solutions, contaminated labware (e.g., vials, pipette tips), and contaminated PPE.
  • Segregate this waste from other laboratory waste streams to ensure proper handling and disposal.

2. Containerization:

  • Place solid this compound waste into a clearly labeled, sealed container.
  • For solutions, use a compatible, leak-proof container. Do not mix with other waste chemicals unless compatibility has been confirmed.
  • Label the container clearly as "Hazardous Waste: this compound" and include any other identifiers required by your institution's environmental health and safety (EHS) department.

3. Storage:

  • Store the waste container in a designated, secure area away from incompatible materials.[4]
  • The storage area should be cool, dry, and well-ventilated.

4. Arrange for Professional Disposal:

  • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
  • Provide the waste manifest with accurate information about the chemical and its quantity.
  • The primary method of disposal for pharmaceutical waste of this nature is typically high-temperature incineration at a permitted facility.[5][6]

Important Considerations:

  • Do Not Dispose Down the Drain: Do not discharge this compound or its solutions into the sewer system.[2] Many pharmaceuticals are not effectively removed by wastewater treatment processes and can pose a risk to aquatic life.[7]

  • Regulatory Framework: In the United States, the Environmental Protection Agency (EPA) regulates the disposal of pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[5][8] Be aware of and compliant with all applicable regulations.

Quantitative Data

ParameterValue and ConditionsSource(s)
Lower Limit of Quantification (LLOQ) in Human Plasma0.5 pg/mL (using LC-MS/MS)[9]
Linearity Range in Human Plasma0.5 pg/mL to 250 pg/mL[9]
Detection Limit in Human Serum1 ng/mL (using HPLC with electrochemical detection)[10]

Experimental Protocols

Currently, there are no established and validated experimental protocols for the routine laboratory-scale chemical degradation or inactivation of this compound for disposal purposes. Research has shown that Barnidipine undergoes photodegradation when exposed to natural or artificial light, leading to the oxidation of the dihydropyridine ring to a pyridine (B92270) derivative.[11][12] However, this process is not recommended as a primary disposal method due to the potential for incomplete degradation and the formation of other byproducts. The most reliable and compliant disposal method remains incineration by a licensed facility.

Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

Barnidipine_Disposal_Workflow This compound Disposal Decision Pathway cluster_start cluster_assessment Waste Assessment cluster_segregation Segregation and Containerization cluster_storage Interim Storage cluster_disposal Final Disposal cluster_prohibited Prohibited Actions Start Start: this compound Waste Generated Assess_Contamination Is the waste pure compound, a solution, or contaminated material? Start->Assess_Contamination Segregate Segregate waste from other streams Assess_Contamination->Segregate All types No_Drain DO NOT dispose down the drain Assess_Contamination->No_Drain No_Trash DO NOT dispose in regular trash Assess_Contamination->No_Trash Containerize_Solid Place solid waste in a labeled, sealed container Segregate->Containerize_Solid Solid Containerize_Liquid Place liquid waste in a labeled, leak-proof container Segregate->Containerize_Liquid Liquid/Contaminated Labware Label_Waste Label container as 'Hazardous Waste: this compound' Containerize_Solid->Label_Waste Containerize_Liquid->Label_Waste Store Store in a designated, secure, and well-ventilated area Label_Waste->Store Contact_EHS Contact Institutional EHS or Licensed Waste Contractor Store->Contact_EHS Incineration Arrange for disposal via controlled incineration Contact_EHS->Incineration

Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling Barnidipine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for Barnidipine Hydrochloride, including personal protective equipment (PPE) recommendations, procedural guidance for handling and disposal, and emergency protocols.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound. The following table summarizes the recommended PPE based on available safety data sheets.[1][2][3]

PPE CategoryRecommendationBest Practices
Eye/Face Protection Use appropriate safety glasses with side-shields or goggles.[1][2]Ensure a snug fit. A face shield may be necessary for operations with a high risk of splashing. An eyewash station should be readily accessible.[1][2][4]
Skin Protection Wear appropriate chemical-resistant gloves (minimum requirement: standard BS EN 374:2003).[1] Wear protective clothing and a lab coat.[1][3]Due to a lack of specific data on glove material compatibility, it is crucial to inspect gloves for any signs of degradation before use.[5] Hands should be washed thoroughly after handling.[1] Contaminated clothing should be removed immediately and washed before reuse.[4][5]
Respiratory Protection A respirator may be necessary if a risk assessment indicates it.[1] Use in a well-ventilated area or a chemical fume hood.[1][4]For handling solids and preparing solutions, a NIOSH-approved respirator for dusts should be considered. Ensure proper fit and training for respirator use.
Occupational Exposure Limits

Currently, there are no established occupational exposure limit values for this compound, such as OSHA Permissible Exposure Limits (PELs) or ACGIH Threshold Limit Values (TLVs).[1][2][4][6] It is therefore essential to handle this compound with care, minimizing any potential for exposure.

Procedural Workflow for Handling this compound

The following diagram outlines the key steps for the safe handling of this compound, from initial preparation to final disposal.

Barnidipine_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Conduct Risk Assessment B Don Appropriate PPE A->B C Work in a Ventilated Area (e.g., Fume Hood) B->C D Weigh Solid Compound C->D Proceed with caution E Prepare Solution (e.g., with DMSO, Ethanol) D->E F Perform Experimental Procedures E->F G Decontaminate Work Surfaces F->G Post-experiment H Dispose of Contaminated Waste in Accordance with Regulations G->H I Remove and Dispose of PPE H->I J Wash Hands Thoroughly I->J K Spill Response L Personal Exposure Response

Figure 1. A logical workflow for the safe handling of this compound.

Detailed Protocols

Handling and Solution Preparation
  • Preparation : Before handling, ensure you have read the Safety Data Sheet (SDS) and have the appropriate PPE.[7] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][4]

  • Weighing : When weighing the solid, avoid creating dust.[5] Use a microbalance within a ventilated enclosure if possible.

  • Solution Preparation : this compound is soluble in organic solvents like ethanol (B145695) and DMSO.[7] When dissolving, add the solvent to the solid slowly to avoid splashing. The container should be purged with an inert gas.[7]

  • Storage : Store this compound in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances and sources of ignition.[4]

Spill Response
  • Evacuation and Ventilation : Evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated.[1]

  • Containment : Prevent the spill from spreading and entering drains.[1][4]

  • Cleanup : For a solid spill, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container.[4] For a liquid spill, absorb it with an inert material and place it in a disposal container.[2]

  • Decontamination : Clean the spill area thoroughly.

Disposal

All waste, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste in accordance with all applicable federal, state, and local regulations.[4] Do not dispose of it in regular trash or down the drain.[4] Contaminated packaging should also be treated as hazardous waste.[1]

First Aid Measures
  • In case of skin contact : Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.

  • In case of eye contact : Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing.

  • If inhaled : Move the person to fresh air.[1]

  • If swallowed : Do not induce vomiting. Rinse mouth with water.[4]

In all cases of exposure, seek immediate medical attention and show the Safety Data Sheet to the medical professional.[1][4]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Barnidipine Hydrochloride
Reactant of Route 2
Reactant of Route 2
Barnidipine Hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.